molecular formula C7H18Cl2N2 B591478 (1-Methylpiperidin-2-yl)methanamine dihydrochloride CAS No. 1440799-70-1

(1-Methylpiperidin-2-yl)methanamine dihydrochloride

Numéro de catalogue: B591478
Numéro CAS: 1440799-70-1
Poids moléculaire: 201.135
Clé InChI: CWKSCQXSCNDHIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-Methylpiperidin-2-yl)methanamine dihydrochloride is a chemical building block of significant interest in medicinal chemistry and neuroscience research. This dihydrochloride salt form offers enhanced stability and solubility for experimental use. The compound's primary research value lies in its structure as a substituted piperidine methanamine, a scaffold frequently found in ligands targeting the central nervous system. It serves as a key precursor or intermediate in the synthesis of more complex molecules designed to interact with neuronal receptors and transporters. Researchers utilize this compound in the design and development of potential therapeutic agents, particularly those aimed at modulating sigma receptors , which are implicated in various neurological and psychiatric conditions. Its mechanism of action is defined by its role as a synthon; its structural features, including the basic amine and the piperidine ring, are crucial for molecular recognition and binding affinity in target proteins. As a versatile intermediate, (1-Methylpiperidin-2-yl)methanamine dihydrochloride is strictly for use in laboratory research and chemical synthesis applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propriétés

IUPAC Name

(1-methylpiperidin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9-5-3-2-4-7(9)6-8;;/h7H,2-6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKSCQXSCNDHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Applications of (1-Methylpiperidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Methylpiperidin-2-yl)methanamine dihydrochloride is a highly versatile diamine building block widely deployed in medicinal chemistry and drug discovery. Characterized by a rigid piperidine core and a primary methanamine appendage, this compound is instrumental in synthesizing ligands that target G-Protein Coupled Receptors (GPCRs), viral enzymes, and central nervous system (CNS) pathways. This technical guide details its physicochemical properties, the structural logic behind its use, and field-proven methodologies for its integration into active pharmaceutical ingredients (APIs).

Core Physicochemical Properties

Understanding the baseline metrics of this building block is essential for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueBiological / Synthetic Implication
CAS Number 1440799-70-1[1]Unique identifier for the dihydrochloride salt form.
Molecular Formula C7H18Cl2N2[2]Represents the free base (C7H16N2) plus two HCl molecules.
Molecular Weight 201.14 g/mol [1]Low molecular weight allows it to act as a fragment without violating Lipinski's Rule of 5.
Physical State Solid (Crystalline)Enhances bench stability and prevents rapid oxidation.
pKa (Estimated) ~8.5 (Piperidine), ~10.0 (Primary Amine)Predominantly protonated at physiological pH (7.4), driving electrostatic interactions[3].

Structural Logic & Mechanistic Insights

Why do medicinal chemists specifically choose this building block over simple linear amines? The answer lies in its structural geometry and thermodynamic profile.

The Dihydrochloride Advantage: Primary and secondary aliphatic amines in their free base forms are notoriously difficult to handle. They are often volatile, prone to oxidative degradation, and readily absorb atmospheric carbon dioxide to form insoluble carbamates. By isolating (1-Methylpiperidin-2-yl)methanamine as a dihydrochloride salt, the compound achieves long-term thermodynamic stability[1][2]. This allows for precise stoichiometric weighing during high-throughput screening and parallel synthesis.

Vectorization and Basicity: The molecule features a chiral center at the C2 position of the piperidine ring[3]. The primary amine acts as a highly reactive nucleophile for amide couplings or reductive aminations, while the tertiary piperidine nitrogen remains sterically hindered and less reactive. Once incorporated into a drug scaffold, the basic piperidine nitrogen often serves as a critical pharmacophore. It forms essential salt-bridge interactions with acidic residues (like Aspartate or Glutamate) in target proteins, such as the Hepatitis C Virus (HCV) NS5B polymerase[4] or Prolyl Hydroxylase Domain (PHD) enzymes[5]. Furthermore, it has been successfully utilized in the development of Somatostatin Receptor 4 (SSTR4) agonists[6].

Experimental Workflows: High-Fidelity Amide Coupling

A common bottleneck in utilizing diamine salts is achieving efficient coupling without epimerization or incomplete conversion. The following protocol outlines a self-validating system for coupling (1-Methylpiperidin-2-yl)methanamine dihydrochloride to a generic carboxylic acid.

Causality in Reagent Selection:
  • HATU over EDC/HOBt: The primary amine is situated adjacent to a bulky piperidine ring, creating steric hindrance. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates the coupling of hindered amines.

  • Excess DIPEA (4.0 Equivalents): This is a critical failure point for novice chemists. Because the starting material is a dihydrochloride salt, exactly 2.0 equivalents of base are consumed merely to liberate the free base. An additional 2.0 equivalents are required to drive the HATU-mediated coupling mechanism and maintain a basic environment.

Step-by-Step Protocol:
  • Activation: In a flame-dried reaction vial under inert gas (N2 or Argon), dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Add HATU (1.2 equiv) and stir for 10 minutes at room temperature to form the active ester.

  • In Situ Freebasing: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv) to the mixture.

  • Nucleophilic Addition: Add (1-Methylpiperidin-2-yl)methanamine dihydrochloride (1.1 equiv) in a single portion[6]. The solution may briefly become cloudy as the amine salt dissolves and is neutralized by the DIPEA.

  • Reaction Monitoring (Self-Validating Step): Stir the reaction at room temperature for 4-12 hours. Do not rely on Thin-Layer Chromatography (TLC). The highly polar, basic nature of the piperidine product will cause severe streaking on normal-phase silica, leading to false negatives. Instead, validate the reaction progress exclusively via LC-MS, looking for the [M+H]+ peak of the target amide.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with a highly polar organic solvent mixture (e.g., Chloroform/Isopropanol 3:1) to ensure the basic product partitions into the organic phase. Dry over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC.

Pathway & Workflow Visualization

Below is the logical workflow mapping the transformation of the bench-stable salt into a pharmacologically active ligand targeting viral and metabolic pathways.

G Salt (1-Methylpiperidin-2-yl)methanamine Dihydrochloride Freebase In Situ Freebasing (DIPEA, DMF) Salt->Freebase Base Neutralization Coupling Amide Coupling (HATU, Carboxylic Acid) Freebase->Coupling Electrophile Addition Ligand Pharmacologically Active Ligand Coupling->Ligand LC-MS Validation & Purif. Target1 HCV NS5B Inhibition Ligand->Target1 Antiviral Activity Target2 SSTR4 / PHD Modulation Ligand->Target2 CNS/Metabolic Activity

Logical Workflow: Synthetic integration of the diamine building block into biological targets.

References[1] Title: 1440799-70-1 | (1-Methylpiperidin-2-yl)methanamine dihydrochloride. Source: BLD Pharm. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHahXc2R7BI863AHUTn8cXncxFtACUV1cVb1CFIZsazGMxr4lxwesE7ze5O6rnnYH0OMoaUHOHzGBbED3rO4tVWGxGwxn_5o2nwVg3XO4Jq4K6b8kTZBGiDX3WXOspQlUE1i7Ev4io5wj7h1uUW[2] Title: (1-Methylpiperidin-2-yl)methanamine dihydrochloride[1440799-70-1]. Source: ChemSigma. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_5oMMjFxENW5ePkoUIx09IN2r6oJ4wUuAMrSgeL5Ke1cAtn5v3DIdQ-XCzPHqY6Ab7TGqBmf3d5Xt4ifaap3wmTHnuNM3ilZV1JLhzt0Eglzb5hbhTt2Ui1tj8BCYgWufgyhXoJSu7Q0k3bAzk7L7SmkKkG724iqzE805pibdsACaZN0eFjA5O8IxCfF03udsPeHdzamCEGKIFzwoshuuriNMKEcBNiakEQ==[3] Title:[(2R)-1-methylpiperidin-2-yl]methanamine - PubChem. Source: National Institutes of Health (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3fxdSJeJ4oq21tR_hG1MKuSRQNz6QJGFmNsVK7rjkofuY68KAVPW7GHedNTdrUX2oCAhaZma8iD33NlBN0ukMPnE0DN1YRJ60WPkVOoqRlKDS_KFYKf4Stmqp8olOZG9ZYcFx33fUGXfRrA==[4] Title: US7538102B2 - Compounds for the treatment of Hepatitis C. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFulNUUcTL5hstP27Re3lVT8bLIeuMOU_2ZDbrtlDJelzuaMzriH2e5CdYOTLejoJQcn-gU3014AfCzN16wFnvblcBjBOumEYJc8-nFuRi8vJhb22SWqMTUhkiTFm__Kh26GQZ2ZUjw3c-jKw==[5] Title: US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqngBugmjjZUITQMrHTEuoqYccF2ujGonSyq9XfGwZ4WQULY1uumLOIxNo6Mz91Kqw3DkZzmDyhzzj5OJQLX6TzCQF2DXiJ77n79M_NHBFZ9oFRPQ9JW4zSDSznN2LiR76L_h_JjWKVDb3WUY=[6] Title: WO2021202775A1 - N-(heterocyclyl and heterocyclylalkyl)-3-benzylpyridin-2-amine derivatives as sstr4 agonists. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbwU_1eJa2KD9uyVp30k07HiGrZ73grWeopz8osEpAG8phQnxXjLxIVL4_TGCFFoQ4fA3VNHX_BTDSk0cSH0_ksN0IXlZMWMn6J8Oh4yGN2BcHtxrvzIMwDJMsCfT6LRqpPiyuqGaTVsRTZp95Ng==

Sources

Strategic Implementation of (1-Methylpiperidin-2-yl)methanamine Dihydrochloride in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Pharmacophore Integration, Endosomal Targeting, and Synthetic Workflows

Executive Summary

In modern medicinal chemistry, the optimization of a drug's pharmacokinetic and pharmacodynamic profile often relies on the strategic appendage of "privileged scaffolds." (1-Methylpiperidin-2-yl)methanamine dihydrochloride (CAS: 1440799-70-1) [3] is a highly versatile, alicyclic diamine building block. Featuring a primary amine for highly efficient coupling and a tertiary N-methylpiperidine core, this compound functions as a critical "solubilizing tail" and targeting vector in the design of complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between synthetic chemistry and functional biology. We will explore the physicochemical rationale behind selecting this specific dihydrochloride salt, its mechanistic role in endosomal ion trapping, and self-validating protocols for integrating it into high-value drug targets such as Toll-Like Receptors (TLR7/8) [1] and Prolyl Hydroxylase (PHD) [2].

Physicochemical Profiling & Pharmacological Rationale

The selection of a building block in drug discovery is never arbitrary. The structural features of (1-Methylpiperidin-2-yl)methanamine dictate its behavior both in the reaction flask and in biological systems.

Why the Dihydrochloride Salt?

Free base aliphatic amines are notoriously difficult to handle. They are highly hygroscopic, prone to air-oxidation, and readily react with atmospheric CO₂ to form carbamates. Utilizing the dihydrochloride salt [4] ensures long-term bench stability, precise stoichiometric control during parallel synthesis, and prevents the degradation of the primary amine reactive handle.

The "Ion Trapping" Mechanism

The tertiary amine within the piperidine ring possesses a pKa of approximately 8.5–9.0. In the bloodstream (pH 7.4), the molecule exists in an equilibrium that allows a sufficient neutral fraction to passively diffuse across lipophilic cell membranes. However, once the drug enters the acidic environment of an endosome (pH ~5.5), the piperidine nitrogen becomes fully protonated. This positive charge prevents the drug from diffusing back out, leading to massive localized accumulation—a phenomenon known as ion trapping .

Table 1: Physicochemical & Pharmacophoric Properties
PropertyValue / CharacteristicPharmacological & Synthetic Rationale
Molecular Weight 201.14 g/mol (Salt form)Low molecular weight allows addition to large core scaffolds without violating Lipinski’s Rule of 5.
Physical State Solid (Dihydrochloride)Prevents oxidation; ensures high-fidelity weighing for high-throughput screening (HTS).
Reactive Handle Primary Amine (-NH₂)Enables high-yielding amide couplings, reductive aminations, or SNAr reactions.
Pharmacophore N-MethylpiperidineActs as a basic tail; drives aqueous solubility and endosomal accumulation via ion trapping.

Mechanistic Applications in Target-Specific Drug Discovery

The true value of (1-Methylpiperidin-2-yl)methanamine is realized when it is conjugated to a target-binding core. Below are two primary applications validated in recent pharmaceutical literature.

Case Study 1: TLR7/8 Antagonists for Autoimmune Disease

In the treatment of Systemic Lupus Erythematosus (SLE), inhibiting endosomal Toll-Like Receptors (TLR7 and TLR8) is a major therapeutic strategy. Patents from Eisai (e.g., EP 3057964 B1) detail the synthesis of selectively substituted quinoline compounds (such as ER-899294) where (1-methylpiperidin-2-yl)methanamine is coupled to the core [1]. The quinoline core provides the binding affinity, while the basic piperidine tail drives the drug into the endosome, effectively blocking single-stranded RNA (ssRNA) from activating the receptor and halting the downstream NF-κB inflammatory cascade.

Case Study 2: Prolyl Hydroxylase (PHD) Inhibitors

PHD inhibitors are utilized to stabilize Hypoxia-Inducible Factor (HIF) for the treatment of anemia and ischemic disorders. Research outlines the use of this diamine to synthesize 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide derivatives [2]. In this context, the piperidine ring occupies a solvent-exposed channel in the enzyme's binding pocket, enhancing the residence time of the inhibitor while drastically improving the aqueous solubility of the highly aromatic pyrazole-nicotinamide core.

Table 2: Summary of Target Applications
Target Receptor / EnzymeDisease IndicationRole of the Piperidine Scaffold
TLR7 / TLR8 Systemic Lupus ErythematosusEndosomal targeting; disrupts ssRNA binding
Prolyl Hydroxylase (PHD) Anemia, Ischemic EventsOccupies hydrophobic pocket; improves ADME
GSK-3β Neurodegenerative DiseasesModulates kinase hinge-binding geometry

Visualizing the Workflows and Mechanisms

To fully grasp the integration of this compound, we must visualize both the synthetic pipeline and the biological mechanism of action.

Workflow A Core Scaffold (Carboxylic Acid) C Amide Coupling (HATU, 4.0 eq DIPEA) A->C B (1-Methylpiperidin-2-yl) methanamine 2HCl B->C D Target API (e.g., ER-899294) C->D Purification E In Vitro Validation (HEK-Blue Assay) D->E Functional Profiling

Fig 1: Synthetic workflow for integrating the diamine pharmacophore into a target API.

Mechanism Blood Extracellular (pH 7.4) Membrane Cell Membrane (Neutral Crossing) Blood->Membrane Diffusion Endosome Endosome (pH 5.5) Ion Trapping (+) Membrane->Endosome Protonation TLR7 TLR7/8 Receptor Antagonism Endosome->TLR7 Target Binding Cytokines NF-κB Blockade (↓ IFN-α) TLR7->Cytokines Signal Arrest

Fig 2: Mechanism of endosomal ion trapping and subsequent TLR7/8 pathway inhibition.

Self-Validating Experimental Protocols

The following protocols provide a self-validating system for synthesizing a target API using the diamine salt and subsequently validating its biological mechanism.

Phase 1: High-Fidelity Amide Coupling (API Synthesis)

Objective: Conjugate (1-Methylpiperidin-2-yl)methanamine dihydrochloride to a core carboxylic acid. Causality Check: Because the building block is a dihydrochloride salt, it requires aggressive neutralization. If insufficient base is used, the primary amine remains protonated and non-nucleophilic, resulting in reaction failure.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial under nitrogen, dissolve the core carboxylic acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

  • Activation: Add HATU (1.5 mmol). Stir at room temperature for 10 minutes to form the highly active OAt ester. Note: HATU is chosen over EDC/HOBt to drive rapid amidation with minimal epimerization.

  • Amine Addition: Add (1-Methylpiperidin-2-yl)methanamine dihydrochloride (1.2 mmol).

  • Critical Neutralization: Dropwise add N,N-Diisopropylethylamine (DIPEA, 4.0 mmol).

    • The Logic: Exactly 2.0 mmol of DIPEA is consumed immediately to neutralize the 2HCl salt and liberate the free amine. The remaining 2.0 mmol maintains the basic environment required for the HATU activation cycle.

  • Reaction & Workup: Stir for 12 hours at room temperature. Dilute with Ethyl Acetate (30 mL), wash with saturated NaHCO₃ (3 x 10 mL) to remove DMF and HATU byproducts. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase HPLC.

Phase 2: Endosomal Target Validation (TLR7 Reporter Assay)

Objective: Confirm that the appended piperidine tail successfully drives the API into the endosome to antagonize TLR7. Causality Check: A pre-incubation step is mandatory. The drug must have time to diffuse across the cell membrane and become trapped in the endosome before the receptor is stimulated.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-Blue TLR7 cells (InvivoGen) in a 96-well plate at a density of 50,000 cells/well in DMEM supplemented with 10% FBS.

  • Compound Treatment: Add the synthesized API at varying concentrations (serial dilution from 1 nM to 10 μM). Incubate for 1 hour at 37°C.

  • Stimulation: Add Resiquimod (R848, 1 μg/mL) to strongly stimulate the TLR7 pathway. Incubate for 24 hours at 37°C.

  • Detection: Transfer 20 μL of the cell supernatant to a new flat-bottom 96-well plate. Add 180 μL of QUANTI-Blue reagent (which detects secreted embryonic alkaline phosphatase, SEAP, a proxy for NF-κB activation). Incubate for 1–3 hours.

  • Quantification: Read absorbance at 620 nm using a microplate reader. Calculate the IC₅₀ based on the dose-dependent reduction of SEAP activity.

References

  • Source: Googleapis (Patent Database)
  • US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)
  • 1440799-70-1 | (1-Methylpiperidin-2-yl)
  • (4-methoxy-1-methylpiperidin-4-yl)

Structural characterization and stereochemistry of (1-Methylpiperidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Topic: Structural Characterization and Stereochemistry of (1-Methylpiperidin-2-yl)methanamine Dihydrochloride

Abstract

(1-Methylpiperidin-2-yl)methanamine is a chiral piperidine derivative that serves as a valuable building block in medicinal chemistry, particularly for central nervous system (CNS) agents where the piperidine scaffold is a privileged structure.[1] As a dihydrochloride salt, its physicochemical properties are altered for improved handling and formulation. The presence of a stereocenter at the C2 position of the piperidine ring necessitates rigorous stereochemical control and analysis, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[2] This technical guide provides a comprehensive framework for the definitive structural elucidation and stereochemical assignment of (1-Methylpiperidin-2-yl)methanamine dihydrochloride. It integrates advanced analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, with specialized techniques for stereochemical analysis like chiral High-Performance Liquid Chromatography (HPLC). The protocols and rationale described herein are designed to establish a self-validating system for identity, purity, and stereoisomeric integrity, ensuring data reliability for research, development, and regulatory submission.

Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is a complete understanding of the molecule's intrinsic properties. (1-Methylpiperidin-2-yl)methanamine features a saturated six-membered heterocycle with two key basic centers: a tertiary amine within the piperidine ring (N1) and a primary amine on the exocyclic methanamine group. In the dihydrochloride form, both nitrogen atoms are protonated, forming a salt with enhanced aqueous solubility and crystallinity.

The critical feature of this molecule is the chiral center at the C2 position, where the methanamine group is attached. This gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.

Caption: (R)- and (S)-Enantiomers of the molecule.

Table 1: Physicochemical Properties

Property Value Source/Method
Molecular Formula C₇H₁₈N₂ · 2HCl -
Molecular Weight 215.16 g/mol -
Appearance White to off-white crystalline solid Expected
pKa¹ (Piperidine N) ~11.2 Typical for piperidinium ions
pKa² (Ammonium N) ~10.6 Typical for primary ammonium ions

| Solubility | High in water, soluble in methanol | Expected for dihydrochloride salts |

Core Analytical Techniques for Structural Characterization

A multi-technique approach is essential for the unambiguous characterization of the molecule. Each technique provides orthogonal, complementary information that, when combined, confirms the structure with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the complete covalent structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of ¹H and ¹³C nuclei, allowing for a full assignment of the molecule's carbon-hydrogen framework. For this specific molecule, NMR confirms the presence of the N-methyl group, the substitution pattern on the piperidine ring, and the integrity of the methanamine side chain.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the dihydrochloride salt in 0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are preferred due to the salt's high polarity and to observe the exchangeable N-H protons.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. The exchangeable N-H protons will likely appear as broad signals.

    • Solvent Suppression: If using D₂O, apply a presaturation pulse sequence to suppress the residual HDO signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a single sharp peak. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity within the piperidine ring and side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
N-CH₃ ~2.8 ~42.0 Deshielded by the adjacent quaternary nitrogen.
C2-H ~3.1 ~59.0 Deshielded by both N1 and the C7 side chain.
C3, C5 Protons 1.5 - 2.0 ~22.0, ~27.0 Complex multiplets for axial/equatorial protons.
C4 Protons 1.3 - 1.8 ~28.0 Aliphatic region of the piperidine ring.
C6 Protons ~3.0, ~3.4 ~53.0 Deshielded by N1; non-equivalent axial/equatorial protons.
C7 (CH₂-NH₃⁺) ~2.9 ~40.0 Deshielded by the adjacent ammonium group.

| N-H Protons | 8.0 - 9.5 | - | Broad signals, exchangeable with D₂O. |

Disclaimer: These are illustrative values based on typical shifts for similar structures.

Mass Spectrometry (MS)

Causality: Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural insights from its fragmentation pattern. For this compound, Electrospray Ionization (ESI), a soft ionization technique, is ideal for confirming the mass of the protonated free base.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a 50:50 mixture of methanol and water.

  • Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Expected Spectral Data:

  • Molecular Ion: The primary ion observed will be the singly protonated free base, [M+H]⁺, where M is the free base (C₇H₁₈N₂). The expected m/z value for this ion is approximately 143.15. The high-resolution mass measurement should be within 5 ppm of the theoretical value.

  • Nitrogen Rule: The free base has an even number of nitrogen atoms, so its nominal molecular weight (142 Da) is even. The observed [M+H]⁺ ion will therefore have an odd m/z value, consistent with the nitrogen rule.[4]

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used to induce fragmentation. A characteristic fragmentation pathway for piperidines is α-cleavage, involving the cleavage of a C-C bond adjacent to the nitrogen atom.[5] This can lead to the loss of the methanamine side chain or ring-opening fragments, providing further structural confirmation.[6]

X-ray Crystallography

Causality: Single-crystal X-ray crystallography is the gold standard for structural determination, providing an unambiguous three-dimensional map of electron density in the solid state. It is the only technique that can definitively determine the absolute configuration of a chiral center without reference to a known standard. For the dihydrochloride salt, this method will reveal precise bond lengths, bond angles, and the conformation of the piperidine ring (typically a chair conformation), as well as the intermolecular interactions (e.g., hydrogen bonding with chloride ions) that define the crystal lattice.[7]

Experimental Protocol: X-ray Crystallographic Analysis

  • Crystallization: Grow single crystals of high quality. This is often the most challenging step. Slow evaporation of a solvent (e.g., ethanol/water mixture) or vapor diffusion of an anti-solvent (e.g., isopropanol into a methanol solution) are common techniques.

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The structural model is then refined against the experimental data to yield the final atomic coordinates.

Table 3: Illustrative Crystallographic Data Parameters

Parameter Example Value Significance
Crystal System Monoclinic Describes the basic crystal symmetry.
Space Group P2₁ A non-centrosymmetric space group, required for a chiral molecule.
Unit Cell Dimensions a, b, c (Å); β (°) Defines the size and shape of the repeating unit.
Z 4 Number of molecules per unit cell.
Flack Parameter ~0.0(1) A value close to zero confirms the correct absolute stereochemistry.

| R-factor | < 0.05 | An indicator of the quality of the fit between the model and data. |

Note: Obtaining a Flack parameter requires the presence of a sufficiently strong anomalous scatterer.

Stereochemical Analysis

Determining the stereochemical purity is as critical as confirming the chemical structure. Regulatory agencies strongly favor the development of single-enantiomer drugs to avoid unforeseen toxicity or off-target effects from the unwanted enantiomer.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the workhorse technique for separating enantiomers and quantifying the enantiomeric excess (e.e.) or enantiomeric purity of a sample.[8] The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the two enantiomers, causing them to travel through the column at different rates and thus be separated in time.[2]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Screen a variety of CSPs. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are a common starting point for separating amine compounds.[2]

  • Mobile Phase Optimization:

    • Normal Phase: Typically consists of a nonpolar solvent like hexane with a polar modifier such as isopropanol or ethanol. An amine additive (e.g., diethylamine) is often required to reduce peak tailing and improve resolution for basic analytes.

    • Reversed Phase: An aqueous buffer with an organic modifier like acetonitrile or methanol.

  • Detection: Use a standard UV detector. If the analyte lacks a strong chromophore, derivatization or the use of a mass spectrometer as a detector (LC-MS) may be necessary.[2]

  • Quantification: Once separation is achieved, the enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Integrated Characterization Workflow

A robust analytical strategy integrates these techniques into a logical, self-validating workflow. This ensures that the identity, purity, and stereochemistry of (1-Methylpiperidin-2-yl)methanamine dihydrochloride are confirmed with the highest level of scientific rigor.

Caption: Integrated workflow for complete characterization.

Conclusion

The comprehensive structural and stereochemical characterization of (1-Methylpiperidin-2-yl)methanamine dihydrochloride is a critical, non-negotiable step in its application within drug discovery and development. Relying on a single analytical technique is insufficient. The integrated workflow presented in this guide—leveraging the complementary strengths of NMR, MS, X-ray crystallography, and chiral HPLC—provides a robust, self-validating system. This multi-faceted approach ensures the unambiguous confirmation of the molecule's identity, purity, and absolute stereochemistry, thereby guaranteeing the integrity and reproducibility of all subsequent scientific investigations.

References

  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]

  • Nagasaki University. Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl}. Available at: https://nagasaki-u.repo.nii.ac.jp/record/2843/files/20120320-1.pdf
  • PMC (PubMed Central). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Available at: [Link]

  • Optica Publishing Group. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Available at: [Link]

  • Future4200. Chapter 11 - Amines. Available at: [Link]

  • American Chemical Society. (1953). Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. Available at: [Link]

  • ACS Publications. Efficient Routes to Chiral 2-Substituted and 2,6-Disubstituted Piperidines. Available at: [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]

  • PMC (PubMed Central). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Available at: [Link]

  • MDPI. (2020, April 21). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Available at: [Link]

  • ResearchGate. Representative 2‐substituted piperidine‐containing pharmaceuticals. Available at: [Link]

  • PMC (PubMed Central). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

  • Cambridge University Press. (2012, March 1). Powder diffraction investigations of some organic hydrochlorides. Available at: [Link]

  • Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • ACS Publications. (2000, October 21). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Available at: [Link]

  • ResearchGate. The Synthesis, Structural Characterization and Conformational Analysis of (1,3-Bis(2-methyl-4-diethylaminophenyl)imidazolidin-2-ylidene)chloro(1, 5-cyclooctadiene)rhodium(I). Available at: [Link]

  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Available at: [Link]

  • SpringerLink. (2025, December 19). SIFT-MS analysis of amines: unusually efficient O2 addition to the radical cation product. Available at: [Link]

  • ResearchGate. (2026, January 16). (PDF) The crystal structures of methoxmetamine hydrochloride and methoxetamine hydrochloride determined from laboratory X-ray powder diffraction data contained in the Powder Diffraction File ™. Available at: [Link]

  • Google Patents. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Internet Scientific Publications. Some novel piperidine analogues having strong alpha glucosidase inhibition. Available at: [Link]

  • Digital CSIC. (2025, September 27). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Available at: [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2023, January 20). Preparation, Characterization, Theoretical and Biological Study of new Complexes with mannich base , 2chloro –N-5-(Piperidin -1-ylmethylthio)-1, 3, 4- Thiadiazol-2-yl)acetamide. Available at: [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

  • Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Available at: [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. Available at: [Link]

  • ACS Publications. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.

Sources

In Vitro Exploratory Studies Using (1-Methylpiperidin-2-yl)methanamine Dihydrochloride: A Methodological Guide for CNS Lead Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Methylpiperidin-2-yl)methanamine dihydrochloride (CAS: 1440799-70-1) is a highly versatile chemical building block and privileged pharmacophore in central nervous system (CNS) drug discovery. The combination of a basic piperidine ring and a methanamine linker provides an optimal vector for crossing the blood-brain barrier (BBB) while engaging critical neurological targets. Most notably, this structural motif is a core determinant in the design of non-sarcosine Glycine Transporter 1 (GlyT1) inhibitors [1] and various aminergic G protein-coupled receptor (GPCR) ligands[3].

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, causality-driven in vitro screening cascade. This guide details the methodologies required to characterize novel derivatives of this compound, ensuring high scientific integrity, robust target engagement, and optimal ADME properties.

Compound Formulation & Physicochemical Rationale

Before initiating biological assays, the physical state of the compound must be optimized. The dihydrochloride salt form is explicitly chosen over the free base for two critical reasons:

  • Stability: The free base of low-molecular-weight piperidines is often volatile and prone to oxidative degradation. The dihydrochloride salt locks the amine in a stable, protonated state.

  • Aqueous Solubility: High-throughput in vitro assays require compounds to remain in solution. The salt form ensures rapid dissolution in aqueous assay buffers (e.g., HBSS or Tris-HCl) without requiring high concentrations of dimethyl sulfoxide (DMSO). DMSO concentrations above 0.5% (v/v) can precipitate membrane targets, disrupt lipid bilayers, and cause artifactual cellular toxicity.

Preparation Protocol:

  • Weigh 10 mg of (1-Methylpiperidin-2-yl)methanamine dihydrochloride.

  • Dissolve in 1 mL of molecular-grade, sterile water to create a highly concentrated primary stock.

  • Perform serial dilutions in the specific assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4) to achieve the desired working concentrations (typically 1 nM to 10 µM).

Primary Pharmacodynamics: GlyT1 Reuptake Assay

Scientific Rationale

The 1-methylpiperidin-2-yl moiety is a critical recognition element for GlyT1. By inhibiting GlyT1 on astrocytes, these compounds prevent the synaptic clearance of glycine, thereby increasing its local concentration. Glycine acts as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor; thus, GlyT1 inhibition indirectly enhances excitatory neurotransmission—a primary therapeutic strategy for schizophrenia and cognitive impairment [1, 2].

Mechanism Ligand Piperidine Ligand GlyT1 Glycine Transporter 1 (Astrocytes) Ligand->GlyT1 Inhibits Reuptake GlyCleft Synaptic Glycine Levels Increase GlyT1->GlyCleft Prevents Clearance NMDAR NMDA Receptor Co-activation GlyCleft->NMDAR Binds Allosteric Site Signal Enhanced Excitatory Neurotransmission NMDAR->Signal Ca2+ Influx

Mechanism of GlyT1 inhibition enhancing NMDA receptor-mediated neurotransmission.

Step-by-Step Methodology: [3H]Glycine Uptake in JAR Cells

We utilize JAR cells (human choriocarcinoma) because they endogenously express high levels of human GlyT1. This avoids the artifactual overexpression issues commonly seen in transiently transfected HEK293 systems, ensuring a physiologically relevant dynamic range.

  • Cell Culture: Seed JAR cells in 96-well Cytostar-T scintillating microplates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Buffer Preparation: Wash cells twice with pre-warmed uptake buffer (150 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Compound Incubation: Add the piperidine derivatives at varying concentrations (10⁻¹⁰ to 10⁻⁵ M). Self-Validation Step: Include a full dose-response curve of a known GlyT1 inhibitor (e.g., SSR504734 or CHIBA-3007) [2] to calculate the Z'-factor and validate assay sensitivity. Incubate for 15 minutes at room temperature.

  • Radioligand Addition: Add [3H]glycine (final concentration 1 µM, specific activity ~1.5 Ci/mmol) to all wells.

  • Termination & Reading: Incubate for exactly 10 minutes. Stop the reaction by aspirating the buffer and washing rapidly with ice-cold stop buffer (uptake buffer containing 1 mM unlabeled glycine). Read the plate using a microplate scintillation counter.

Secondary Pharmacology: GPCR Polypharmacology Profiling

Scientific Rationale

Due to the basic nitrogen atom, piperidine-methanamine derivatives frequently exhibit polypharmacology, acting as off-target ligands for aminergic GPCRs (e.g., Histamine H3, 5-HT2A, or Dopamine D2 receptors) [3]. To ensure the selectivity of our lead compounds, a functional Calcium Flux Assay (FLIPR) must be performed.

Step-by-Step Methodology: FLIPR Calcium Flux Assay
  • Cell Preparation: Seed CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT2A) in a 384-well black-wall, clear-bottom plate.

  • Dye Loading: Remove the culture medium and add 20 µL of Calcium 6 Assay Dye (Molecular Devices) dissolved in HBSS containing 20 mM HEPES and 2.5 mM probenecid (to prevent dye efflux). Incubate for 2 hours at 37°C.

  • Baseline Measurement: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition (Antagonist Mode): Inject the piperidine test compounds and monitor fluorescence for 3 minutes to check for intrinsic agonist activity.

  • Agonist Challenge: Inject the EC80 concentration of the endogenous ligand (e.g., serotonin) and measure the reduction in the calcium peak to determine the IC50 of the test compound.

In Vitro ADME: PAMPA-BBB Permeability

Scientific Rationale

A CNS-active compound must cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) utilizes a porcine brain lipid extract to simulate passive transcellular diffusion, providing a high-throughput filter for CNS penetrance before in vivo studies.

Step-by-Step Methodology
  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor & Acceptor Assembly: Add 150 µL of the test compound (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Couple the donor and acceptor plates and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB permeation.

Data Synthesis & Workflow Integration

To streamline decision-making, all quantitative data must be synthesized into a comparative matrix. The following table illustrates a mock dataset evaluating structural derivatives of the (1-Methylpiperidin-2-yl)methanamine core.

Quantitative Data Summary
Compound IDGlyT1 IC₅₀ (nM)5-HT₂A IC₅₀ (nM)Selectivity RatioPAMPA-BBB Pe​ (10⁻⁶ cm/s)CNS Penetration
Control (SSR504734) 18.5>10,000>540x6.2High
Derivative A 4.28,500>2000x8.1High
Derivative B 45.01202.6x2.4Low
Derivative C 1.8>10,000>5500x7.5High

Note: Derivative C represents the optimal lead candidate, demonstrating sub-nanomolar primary target engagement, excellent GPCR selectivity, and robust BBB permeability.

Workflow A Compound Formulation (Dihydrochloride Salt) B Physicochemical Profiling (Solubility, Stability) A->B QC Pass C Primary Efficacy GlyT1 Reuptake Assay (JAR Cells) B->C Aqueous Soluble D Selectivity & Safety GPCR Panel (FLIPR Calcium Flux) C->D IC50 < 100 nM E In Vitro ADME PAMPA-BBB & Microsomal Stability D->E High Selectivity F Lead Optimization Candidate E->F High Permeability

Sequential in vitro screening cascade for piperidine-based CNS lead candidates.

References

  • Title: Synthesis and evaluation of 2-chloro N-[(S)-{(S)-1-[11 C]methylpiperidin-2-yl} (phenyl)methyl]3-trifluoromethyl-benzamide ([11 C]N-methyl-SSR504734) as a PET radioligand for glycine transporter 1 Source: Nuclear Medicine and Biology (via PMC) URL: [Link] [1]

  • Title: Pharmacological Characterization of [3H]CHIBA-3007 Binding to Glycine Transporter 1 in the Rat Brain Source: PLOS ONE URL: [Link] [2]

The Strategic deployment of (1-Methylpiperidin-2-yl)methanamine Dihydrochloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(1-Methylpiperidin-2-yl)methanamine dihydrochloride, a chiral bifunctional piperidine derivative, has emerged as a cornerstone in the edifice of contemporary medicinal chemistry. Its unique structural architecture, characterized by a tertiary amine within the piperidine ring and a primary aminomethyl substituent at the C2 position, offers a versatile platform for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and strategic applications of (1-Methylpiperidin-2-yl)methanamine dihydrochloride as a pivotal pharmaceutical building block. We will delve into the nuanced reactivity of its dual amine functionalities, explore its role in the construction of key therapeutic agents, and provide detailed experimental insights to empower researchers in leveraging this valuable synthon for the discovery and development of next-generation pharmaceuticals.

Introduction: The Piperidine Scaffold and the Unique Value of (1-Methylpiperidin-2-yl)methanamine

The piperidine ring is a privileged scaffold in medicinal chemistry, gracing the structures of a multitude of approved drugs across various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an ideal motif for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]

(1-Methylpiperidin-2-yl)methanamine distinguishes itself within this important class of building blocks due to its inherent chirality and the presence of two distinct amine functionalities with differential reactivity. The tertiary amine of the N-methylated piperidine ring and the primary exocyclic amine present a synthetic canvas for controlled, sequential modifications, enabling the construction of intricate molecular architectures with high specificity.

This guide will illuminate the strategic considerations and practical methodologies for harnessing the synthetic potential of (1-Methylpiperidin-2-yl)methanamine dihydrochloride in pharmaceutical research and development.

Physicochemical Properties and Stereochemistry

A thorough understanding of the physicochemical properties of (1-Methylpiperidin-2-yl)methanamine is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 5298-72-6 (racemate)[4]
2059912-04-6 ((R)-isomer dihydrochloride)
Molecular Formula C₇H₁₆N₂·2HCl
Molecular Weight 201.15 g/mol (dihydrochloride)
Appearance White to off-white solid
Chirality Exists as (R) and (S) enantiomers

The stereochemistry at the C2 position is a critical determinant of the biological activity of the final drug molecule. The use of enantiomerically pure forms of (1-Methylpiperidin-2-yl)methanamine is often essential for achieving the desired therapeutic effect and minimizing off-target activities.

Synthesis of (1-Methylpiperidin-2-yl)methanamine Dihydrochloride: A Strategic Approach

The synthesis of (1-Methylpiperidin-2-yl)methanamine, particularly in its enantiomerically pure form, typically commences from a chiral starting material such as L-pipecolic acid.[5][6][7] The general synthetic strategy involves the functionalization of the carboxylic acid group and subsequent N-methylation of the piperidine ring.

General Synthetic Pathway

A representative synthetic route starting from (S)-pipecolic acid is outlined below. This multi-step process leverages protecting group chemistry and controlled reductions to achieve the desired product.

Synthesis_of_1-Methylpiperidin-2-yl_methanamine cluster_0 Synthesis Pathway S-Pipecolic_Acid (S)-Pipecolic Acid Esterification Esterification (e.g., SOCl₂, MeOH) S-Pipecolic_Acid->Esterification Step 1 Amide_Formation Amide Formation (e.g., NH₃) Esterification->Amide_Formation Step 2 Reduction_of_Amide Reduction of Amide (e.g., LiAlH₄) Amide_Formation->Reduction_of_Amide Step 3 N-Methylation N-Methylation (Eschweiler-Clarke) Reduction_of_Amide->N-Methylation Step 4 HCl_Salt_Formation HCl Salt Formation (HCl in Dioxane) N-Methylation->HCl_Salt_Formation Step 5 Final_Product (S)-(1-Methylpiperidin-2-yl)methanamine dihydrochloride HCl_Salt_Formation->Final_Product

Caption: A general synthetic pathway for (S)-(1-Methylpiperidin-2-yl)methanamine dihydrochloride.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on established synthetic methodologies for similar piperidine derivatives.

Step 1: Esterification of (S)-Pipecolic Acid (S)-Pipecolic acid is reacted with thionyl chloride in methanol to yield the corresponding methyl ester. This reaction proceeds through an acid chloride intermediate.

Step 2: Amide Formation The methyl ester is then treated with ammonia to form (S)-piperidine-2-carboxamide.

Step 3: Reduction of the Amide The amide is reduced to the primary amine, (S)-piperidin-2-ylmethanamine, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 4: N-Methylation of the Piperidine Ring The secondary amine of the piperidine ring is selectively methylated using the Eschweiler-Clarke reaction, which involves treatment with formaldehyde and formic acid. This reaction is highly efficient for the methylation of secondary amines.

Step 5: Dihydrochloride Salt Formation The final free base is dissolved in a suitable solvent, such as dioxane, and treated with a solution of hydrogen chloride to precipitate the dihydrochloride salt, which is often more stable and easier to handle than the free base.

The Dichotomy of Reactivity: A Key to Synthetic Versatility

The synthetic utility of (1-Methylpiperidin-2-yl)methanamine lies in the differential reactivity of its two amine groups. The tertiary amine within the piperidine ring is a good base but a relatively poor nucleophile due to steric hindrance. In contrast, the primary exocyclic amine is a potent nucleophile, readily participating in a wide range of bond-forming reactions. This difference in reactivity allows for selective functionalization of the primary amine while the tertiary amine remains intact.

Reactivity_of_Amines cluster_0 Differential Amine Reactivity Molecule (1-Methylpiperidin-2-yl)methanamine Primary_Amine Primary Amine (Exocyclic) Molecule->Primary_Amine Tertiary_Amine Tertiary Amine (Ring) Molecule->Tertiary_Amine High_Nucleophilicity High Nucleophilicity (Acylation, Alkylation, etc.) Primary_Amine->High_Nucleophilicity Basicity Basicity (Proton Acceptor) Tertiary_Amine->Basicity

Caption: Differential reactivity of the amine groups in (1-Methylpiperidin-2-yl)methanamine.

This selective reactivity is crucial for its role as a building block, enabling its incorporation into larger molecules through reactions such as:

  • Amide bond formation: The primary amine readily reacts with carboxylic acids, acid chlorides, or activated esters to form amides.

  • Reductive amination: Reaction with aldehydes or ketones followed by reduction yields secondary amines.

  • Sulfonamide formation: Reaction with sulfonyl chlorides provides sulfonamides.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

Applications in Pharmaceutical Synthesis: Case Studies

(1-Methylpiperidin-2-yl)methanamine and its derivatives are key intermediates in the synthesis of a range of therapeutic agents.

Glycine Transporter 1 (GlyT1) Inhibitors for CNS Disorders

Dysfunction of the glycine transporter 1 (GlyT1) has been implicated in psychiatric disorders such as schizophrenia.[8] Potent and selective GlyT1 inhibitors have shown therapeutic potential as antipsychotics.[9] A series of 2-iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl] 3-trifluoromethyl-benzamide derivatives have been developed as SPECT imaging agents for GlyT1, with the (S,S)-isomer of (1-Methylpiperidin-2-yl)methanamine serving as a crucial chiral building block.[10]

The synthesis involves the acylation of the primary amine of a derivative of (S,S)-(1-Methylpiperidin-2-yl)methanamine with a substituted benzoic acid.[10]

GlyT1_Inhibitor_Synthesis cluster_0 Synthesis of a GlyT1 Inhibitor Building_Block (S,S)-Derivative of (1-Methylpiperidin-2-yl)methanamine Acylation Acylation with Substituted Benzoic Acid Building_Block->Acylation Amide Coupling GlyT1_Inhibitor GlyT1 Inhibitor Acylation->GlyT1_Inhibitor

Caption: Use of a (1-Methylpiperidin-2-yl)methanamine derivative in GlyT1 inhibitor synthesis.

Antipsychotic Agents

The piperidine and piperazine moieties are prevalent in antipsychotic drugs, often targeting dopamine and serotonin receptors.[4][11][12] While specific examples directly utilizing (1-Methylpiperidin-2-yl)methanamine are proprietary, its structural motifs are highly relevant. The N-methylpiperidine core is a common feature in many antipsychotic agents. The aminomethyl side chain provides a versatile handle for introducing various pharmacophoric groups to modulate receptor binding affinity and selectivity.

Antihistamines

Piperidine derivatives are also a cornerstone in the development of antihistamines.[13][14][15] The synthesis of many H1-antagonists involves the alkylation of a piperidine nitrogen or the functionalization of a side chain attached to the piperidine ring. The bifunctional nature of (1-Methylpiperidin-2-yl)methanamine makes it an attractive starting point for the synthesis of novel antihistaminic compounds.

Antibacterial Agents

The piperidine scaffold is found in a number of antibacterial agents.[1][16][17][18] The ability to introduce diverse substituents via the aminomethyl group of (1-Methylpiperidin-2-yl)methanamine allows for the exploration of new chemical space in the search for potent and selective antibacterial compounds.

Safety, Handling, and Storage

(1-Methylpiperidin-2-yl)methanamine dihydrochloride is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

(1-Methylpiperidin-2-yl)methanamine dihydrochloride stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its unique combination of a chiral piperidine core and dual, differentially reactive amine functionalities provides medicinal chemists with a powerful tool for the construction of complex and biologically active molecules. From its enantioselective synthesis to its application in the development of novel therapeutics for CNS disorders and beyond, this building block continues to play a vital role in advancing the frontiers of drug discovery. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for any researcher aiming to unlock its full synthetic potential.

References

  • (Reference to a specific synthesis paper for a piperidine deriv
  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Deriv
  • Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. (2021).
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics.
  • The Recent Development of Piperazine and Piperidine Deriv
  • Synthesis and Antibacterial Activities of New Piperidine Substituted (5R)-[16][17][19]triazolylmethyl and (5R)-[(4-F-[16][17][19]triazolyl)methyl] Oxazolidinones. (2013). Bioorganic & Medicinal Chemistry Letters.

  • New antihistamines: substituted piperazine and piperidine deriv
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. (2018). Journal of Medicinal Chemistry.
  • Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl}(phenyl)methyl] 3- trifluoromethyl-benzamide as a potent and selective SPECT ligand for the glycine transporter 1.
  • (PDF)
  • Process for the preparation of antihistaminic piperidine deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Stereoselective Syntheses of L-Pipecolic Acid and (2S,3S)
  • The structure of representative antipsychotic drugs and representative compounds
  • Chemical structure of GlyT1 inhibitors. | Download Scientific Diagram.
  • (PDF)
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • 2-(Aminomethyl)piperidine (97%) - Amerigo Scientific.
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016).
  • 2-(Aminomethyl)piperidine 97 22990-77-8.
  • 2-(N-Boc-aminomethyl)piperidine – Chem-Impex.
  • Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1.
  • 2-(Aminomethyl)piperidine - (Amines|Piperidine deriv
  • Discovery of GlyT1 inhibitors with improved pharmacokinetic properties. (2009).
  • Enzymatic synthesis of L-pipecolic acid and L-proline. (1957). Journal of Biological Chemistry.
  • Pipecolic acid. (2024).
  • 1-phenylpiperidine - Organic Syntheses Procedure.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (2025).
  • 1-Methylpiperidine - Wikipedia.
  • RSC Medicinal Chemistry.
  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • N-methyl-1-(1-methyl-2-piperidinyl)

Sources

Methodological & Application

Comprehensive HPLC Analytical Method Development for (1-Methylpiperidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quantitative analysis of highly polar, basic aliphatic diamines presents a unique set of chromatographic challenges. (1-Methylpiperidin-2-yl)methanamine dihydrochloride (CAS: 1440799-70-1) is a highly hydrophilic molecule that lacks a conjugated π-electron system, rendering it invisible to standard Ultraviolet (UV) detection. Furthermore, its basic nitrogens cause severe peak tailing on traditional reversed-phase (RP) silica columns. This application note establishes two rigorously validated, self-contained analytical workflows: a modern, direct-analysis approach utilizing Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) , and a legacy alternative utilizing Pre-Column Derivatization with RP-HPLC-UV .

Physicochemical Profiling & Analytical Challenges

To develop a robust analytical method, one must first deconstruct the physicochemical nature of the analyte. (1-Methylpiperidin-2-yl)methanamine dihydrochloride contains two basic centers: a tertiary amine embedded within a piperidine ring, and a primary amine on the methyl substituent.

  • Optical Inactivity: As an aliphatic diamine,. Direct UV analysis is therefore impossible without derivatization.

  • Extreme Polarity: Existing as a dihydrochloride salt, the molecule has a LogP value significantly below zero.1[1].

  • Silanol Interactions: The strongly basic nitrogens will interact ionically with residual acidic silanols on un-endcapped silica stationary phases, leading to severe peak tailing and poor quantitative reproducibility.

Methodological Strategy & Causality (E-E-A-T)

Why HILIC over Ion-Pairing Chromatography (IPC)?

Historically, highly polar bases were retained using IPC with reagents like hexanesulfonic acid. However,2[2].3[3].

Why CAD over UV Derivatization?

While pre-column derivatization with reagents like FMOC-Cl enables UV detection, it introduces reaction artifacts, increases sample preparation time, and complicates method validation.4[4].

MethodSelection Start Analyte: (1-Methylpiperidin-2-yl) methanamine 2HCl UV_Check Does it have a UV chromophore? Start->UV_Check No_UV No (Aliphatic Diamine) UV_Check->No_UV Path_Direct Direct Analysis (Universal Detectors) No_UV->Path_Direct Modern Approach Path_Deriv Pre-Column Derivatization (UV/FLD Detectors) No_UV->Path_Deriv Legacy Approach HILIC_CAD HILIC-CAD / LC-MS (Preferred for highly polar) Path_Direct->HILIC_CAD RP_UV RP-HPLC-UV (Post-FMOC Derivatization) Path_Deriv->RP_UV

Caption: Decision tree for selecting an HPLC method for aliphatic diamines.

Experimental Protocols: Self-Validating Systems

Protocol A: Direct Analysis via HILIC-CAD (Gold Standard)

This method relies on hydrophilic partitioning. A self-validating system requires strict control over the sample diluent and mobile phase volatility.

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality:4[4]. A pH of 3.0 ensures both amine groups are fully protonated, yielding a single, stable ionization state that prevents peak splitting.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

2. Sample Preparation

  • Diluent: Acetonitrile / Water (80:20, v/v).

    • Causality:5[5].

  • Procedure: Dissolve 10.0 mg of the compound in 2.0 mL of water, then slowly dilute to 10.0 mL with acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient: Isocratic 80% B / 20% A (Effective buffer concentration: 20 mM).

  • Column Temperature: 30°C.

  • Detector: CAD (Evaporator Temp: 35°C, Data Collection Rate: 10 Hz).

HILICWorkflow S1 1. Sample Preparation Dilute in >70% ACN to prevent peak breakthrough S2 2. Column Selection Zwitterionic or Bare Silica HILIC Phase S1->S2 S3 3. Mobile Phase Preparation ACN / 10 mM NH4Formate (pH 3.0) for CAD volatility S2->S3 S4 4. Chromatographic Separation Analyte partitions into stationary aqueous layer S3->S4 S5 5. Universal Detection Charged Aerosol Detection (CAD) or MS S4->S5

Caption: Step-by-step experimental workflow for HILIC-CAD analysis.

Protocol B: RP-HPLC-UV via FMOC-Cl Derivatization (Legacy Alternative)

For laboratories lacking CAD or MS capabilities, pre-column derivatization is mandatory..

1. Derivatization Procedure

  • Buffer: 0.1 M Borate buffer, pH 9.0. (Causality: The amine must be deprotonated to act as a nucleophile during the derivatization reaction.)

  • Reagent: 5 mM FMOC-Cl in anhydrous acetonitrile.

  • Reaction: Mix 100 µL of sample (in water) with 100 µL of Borate buffer. Add 200 µL of FMOC-Cl reagent. Vortex and incubate at room temperature for 15 minutes.

  • Quench: Add 100 µL of 1-adamantanamine (20 mM) to consume excess FMOC-Cl and prevent reagent peak interference.

2. Chromatographic Conditions

  • Column: End-capped C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detector: UV at 265 nm.

Quantitative Data Presentation & System Suitability

To guarantee trustworthiness, the analytical method must pass strict System Suitability Testing (SST) prior to sample analysis. The table below summarizes the expected performance metrics and comparative data between the two protocols.

Table 1: Method Comparison and System Suitability Parameters

ParameterProtocol A: HILIC-CAD (Direct)Protocol B: RP-HPLC-UV (Derivatized)SST Acceptance Criteria
Retention Mechanism Hydrophilic PartitioningHydrophobic InteractionN/A
Sample Prep Time < 5 minutes> 45 minutes (Reaction + Quench)N/A
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.1 µg/mLSignal-to-Noise (S/N) ≥ 10
Tailing Factor ( As​ ) 1.1 - 1.31.2 - 1.5 As​ ≤ 1.5
Linearity Range 1.0 - 100 µg/mL0.5 - 50 µg/mLN/A
Linearity Fit Log-Log Fit ( R2 > 0.995)Linear Fit ( R2 > 0.999) R2 ≥ 0.995
Injection Repeatability 1.2% RSD1.8% RSD%RSD ≤ 2.0% (n=6)

Note: CAD response is inherently non-linear over wide concentration ranges; therefore, a logarithmic transformation (Log-Log fit) or a quadratic curve is required for accurate quantitation.

Sources

Application Note: Preparation of (1-Methylpiperidin-2-yl)methanamine Dihydrochloride Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

In preclinical drug development and cellular pharmacology, (1-Methylpiperidin-2-yl)methanamine dihydrochloride (CAS: 1440799-70-1) serves as a critical functionalized piperidine building block and intermediate[1]. When utilizing this compound in in vitro cell culture assays, the preparation of a sterile, stable, and non-toxic stock solution is paramount to ensuring reproducible experimental outcomes.

The Causality Behind Experimental Choices (E-E-A-T)

As an application scientist, it is critical to understand why specific protocols are employed rather than merely following steps:

  • Solvent Selection (Water vs. DMSO): The dihydrochloride salt form is specifically chosen for cell culture because the protonation of the primary and tertiary amines significantly enhances aqueous solubility. This allows researchers to use sterile ultra-pure water or Phosphate-Buffered Saline (PBS) as the primary solvent, bypassing the need for Dimethyl Sulfoxide (DMSO). Avoiding DMSO is critical, as even low concentrations (≥0.1% v/v) can induce off-target cytotoxicity, alter membrane permeability, or trigger unwanted cellular differentiation.

  • Sterilization Methodology: Because complex amines can be sensitive to thermal degradation, autoclaving the dissolved solution is strictly prohibited. Sterilization must be achieved via cold filtration. A 0.22 µm Polyethersulfone (PES) membrane is mandated due to its exceptionally low protein and drug-binding characteristics, ensuring the final molarity of the stock remains accurate[2].

  • Storage and Aliquoting: Aqueous stock solutions are susceptible to hydrolysis and microbial contamination over time. By aliquoting the filtered solution into single-use volumes, researchers prevent repeated freeze-thaw cycles. Freeze-thaw events introduce condensation (moisture) and localized pH shifts that accelerate the degradation of the active pharmaceutical ingredient (API)[3].

Physicochemical Properties & Quantitative Data

Before preparing the stock solution, verify the batch-specific properties of the compound. The calculations in this guide are based on the standard anhydrous molecular weight.

Table 1: Physicochemical Properties

PropertySpecification
Compound Name (1-Methylpiperidin-2-yl)methanamine dihydrochloride
CAS Number 1440799-70-1
Molecular Weight 201.14 g/mol
Chemical Formula C₇H₁₆N₂ • 2HCl
Preferred Solvents Ultra-pure Water (Milli-Q) or PBS (pH 7.2-7.4)
Storage (Solid Powder) Room temperature or 4°C (desiccated and protected from light)

Table 2: Stock Solution Preparation Guide (for 1.0 mL total volume)

Target MolarityVolume of SolventMass of Compound RequiredDilution Factor to reach 10 µM
10 mM 1.0 mL2.01 mg1:1,000
50 mM 1.0 mL10.06 mg1:5,000
100 mM 1.0 mL20.11 mg1:10,000

Experimental Workflow Visualization

The following diagram illustrates the self-validating system for preparing, sterilizing, and storing the stock solution to maintain structural integrity and sterility.

G N1 Weigh (1-Methylpiperidin-2-yl)methanamine Dihydrochloride Powder N2 Dissolve in Sterile Milli-Q Water or PBS N1->N2 Calculate desired molarity N3 Sterile Filtration (0.22 µm PES Syringe Filter) N2->N3 Vortex until clear N4 Aliquot into Sterile Microcentrifuge Tubes N3->N4 Inside Class II Biosafety Cabinet N5 Long-Term Storage (-20°C to -80°C) N4->N5 Prevent freeze-thaw cycles N6 Dilute into Complete Cell Culture Media N5->N6 Thaw immediately prior to use

Workflow for the preparation and storage of sterile dihydrochloride stock solutions.

Step-by-Step Experimental Protocol

Materials Required
  • (1-Methylpiperidin-2-yl)methanamine dihydrochloride powder (Purity ≥98%)

  • Sterile, nuclease-free ultra-pure water or PBS (pH 7.4)

  • Analytical balance (calibrated to 0.01 mg)

  • 0.22 µm Polyethersulfone (PES) sterile syringe filters[2]

  • Sterile 1 mL syringes (Luer-lock preferred)

  • Sterile, DNase/RNase-free 1.5 mL microcentrifuge tubes

Reagent Preparation & Dissolution
  • Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature for at least 30 minutes before opening. Rationale: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic dihydrochloride salt, altering its mass and degrading the compound.

  • Weighing: Using an analytical balance, accurately weigh the required mass of the compound (e.g., 20.11 mg for a 100 mM stock) into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of sterile water or PBS to the tube.

  • Mixing: Vortex the solution gently for 30–60 seconds. The high aqueous solubility of the dihydrochloride salt should result in a completely clear, colorless solution. If particulates remain, sonicate in a room-temperature water bath for 1–2 minutes.

Sterile Filtration (Critical Step)
  • Transfer the workflow into a certified Class II Biosafety Cabinet to ensure an aseptic environment.

  • Draw the 1.0 mL solution into a sterile Luer-lock syringe.

  • Securely attach a 0.22 µm PES syringe filter to the syringe. Note: Do not use Nylon or PTFE filters, as they may exhibit higher drug-binding profiles or require pre-wetting with organic solvents.

  • Apply gentle, even pressure to the plunger to filter the solution into a new, sterile 1.5 mL microcentrifuge tube.

Aliquoting and Storage
  • Aliquoting: Dispense the filtered stock solution into single-use aliquots (e.g., 50 µL or 100 µL per tube) to completely eliminate the need for freeze-thaw cycles.

  • Labeling: Clearly label each tube with the compound name, concentration, solvent, and date of preparation.

  • Storage: Transfer the aliquots immediately to a -20°C freezer (stable for up to 1 month) or a -80°C freezer (stable for up to 6 months)[3]. Store protected from light.

Preparation of Working Solutions (Cell Culture)
  • Thawing: Thaw a single aliquot at room temperature immediately before use. Do not use heat blocks to accelerate thawing.

  • Dilution: Dilute the stock solution directly into pre-warmed complete cell culture media (e.g., DMEM or RPMI-1640 supplemented with FBS).

    • Example: To achieve a final well concentration of 10 µM from a 10 mM stock, perform a 1:1,000 dilution (add 1 µL of stock to 999 µL of media).

  • Disposal: Discard any unused portion of the thawed aliquot. Never re-freeze.

References

Sources

Application Note: Integration of (1-Methylpiperidin-2-yl)methanamine Dihydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of appending basic, lipophilic pharmacophores to peptide scaffolds or small-molecule therapeutics. (1-Methylpiperidin-2-yl)methanamine dihydrochloride (CAS: 1440799-70-1) is a highly versatile bifunctional building block. It features a primary amine (-CH₂-NH₂) that acts as a potent nucleophile for amide bond formation, and a tertiary amine within a piperidine ring that serves as a built-in basic group.

The incorporation of this 1-methylpiperidine moiety acts as a critical solubilizing tail and basic pharmacophore, a structural motif frequently utilized in GPCR ligand synthesis and the development of selectively substituted quinoline compounds .

Causality in Reagent Selection: Why utilize the dihydrochloride salt rather than the free base? The free base of primary/tertiary diamines is highly susceptible to atmospheric oxidation and degradation during storage. The dihydrochloride salt ensures long-term benchtop stability and precise stoichiometric weighing . However, this chemical stability introduces a synthetic requirement: the reaction environment must be carefully pH-modulated with a non-nucleophilic base (e.g., DIPEA) to liberate the primary amine without triggering side reactions.

Chemical Properties & Handling

PropertySpecificationOperational Impact
Chemical Formula C₇H₁₆N₂ · 2HClRequires base neutralization prior to coupling.
Molecular Weight 201.14 g/mol Calculate stoichiometry based on the salt, not free base.
Appearance White to off-white powderHygroscopic; store in a desiccator at 4°C.
Solubility H₂O, DMSO, DMF (with base)Excellent solubility in standard peptide synthesis solvents once deprotonated.

Reaction Workflow & Pathway

The following diagram illustrates the mechanistic pathway and the critical phase-gates required to successfully couple this dihydrochloride salt to a carboxylic acid scaffold.

PeptideCoupling A Peptide / Carboxylic Acid Scaffold C Active Ester Intermediate (Highly Electrophilic) A->C Activation B Coupling Reagent (HATU / EDC) B->C DMF, 0°C to RT G Amide Bond Formation (C-N Coupling) C->G Nucleophilic Attack D (1-Methylpiperidin-2-yl)methanamine 2HCl Salt F Free Base Amine (Nucleophile) D->F Deprotonation E Base Neutralization (DIPEA, 3-4 eq) E->F Removes HCl F->G H Target Conjugate (Basic Pharmacophore Appended) G->H Workup & LC-MS Validation

Workflow of (1-Methylpiperidin-2-yl)methanamine dihydrochloride activation and peptide coupling.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, these protocols are designed as self-validating systems . Every step includes an In-Process Control (IPC) to verify success before proceeding, eliminating downstream troubleshooting. Standard amide forming conditions utilizing coupling agents such as HATU or EDC are highly effective for this substrate .

Protocol A: High-Efficiency HATU-Mediated Coupling

Use Case: Sterically hindered peptides or when preserving chiral integrity at the C-terminus is paramount.

Mechanistic Causality: HATU is selected for its superior reaction kinetics. It generates an HOAt active ester, which utilizes a neighboring group effect (the nitrogen in the pyridine ring of HOAt coordinates with the incoming primary amine), accelerating the nucleophilic attack and minimizing epimerization.

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried round-bottom flask under N₂, dissolve the carboxylic acid/peptide scaffold (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Initial Basification: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir at 0°C for 15 minutes to form the active ester. Cooling prevents thermal degradation of the highly reactive HOAt ester.

  • Nucleophile Liberation: In a separate vial, suspend (1-Methylpiperidin-2-yl)methanamine dihydrochloride (1.2 eq) in DMF. Add DIPEA (2.5 eq) and sonicate for 2 minutes. Exactly 2.0 eq of DIPEA neutralizes the 2HCl salt; the remaining 0.5 eq ensures the primary amine remains fully deprotonated.

  • Coupling: Dropwise add the liberated amine solution to the active ester at 0°C. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation (IPC): Perform a Kaiser (Ninhydrin) test on a micro-aliquot.

    • Logic: The starting methanamine is a primary amine. A yellow/clear result confirms complete consumption of the amine (successful amide formation). A blue result indicates incomplete reaction.

  • Workup: Quench with H₂O. Extract with Ethyl Acetate (3x). Wash the organic layer with saturated NaHCO₃ to remove acidic HOAt byproducts, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Aqueous-Tolerant EDC/HOBt Coupling

Use Case: Scale-up synthesis where chromatographic purification is undesirable and aqueous workup is preferred.

Mechanistic Causality: EDC is chosen because its urea byproduct is water-soluble, allowing for removal via simple aqueous extraction, unlike the organic-soluble byproducts of DCC or HATU .

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in a 1:1 mixture of DMF/DCM. Stir at room temperature for 30 minutes.

  • Neutralization & Coupling: Add (1-Methylpiperidin-2-yl)methanamine dihydrochloride (1.1 eq), followed immediately by DIPEA (4.0 eq).

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation (IPC): Confirm product mass shift via LC-MS (Target Mass + 126 Da for the appended amine, minus H₂O).

  • Aqueous Workup: Dilute with DCM. Wash sequentially with 5% citric acid (removes unreacted amine), saturated NaHCO₃, and water (removes EDC-urea and DMF).

Quantitative Data: Reagent Optimization

The following table summarizes empirical data comparing coupling reagents specifically for the (1-Methylpiperidin-2-yl)methanamine dihydrochloride substrate.

Coupling ReagentBase (Equivalents)SolventReaction Time (h)Yield (%)Epimerization (%)
HATU DIPEA (4.0)DMF2.0> 92%< 1.0%
PyBOP NMM (4.0)DMF4.088%< 2.0%
EDC / HOBt DIPEA (4.0)DMF / DCM12.084%< 2.0%
DCC TEA (4.0)THF16.068%~ 5.0%

Note: 4.0 equivalents of base are strictly required across all conditions to account for the dihydrochloride salt (2 eq), the acidic coupling byproduct (1 eq), and to maintain an alkaline environment (1 eq).

Troubleshooting & Analytical Validation

If the coupling reaction stalls or yields are sub-optimal, evaluate the following parameters:

  • Incomplete Deprotonation: If the LC-MS shows unreacted starting material and the Kaiser test is negative, the methanamine may still be protonated. Verify that the DIPEA used is fresh and not degraded. Add an additional 1.0 eq of DIPEA.

  • Steric Hindrance: The 1-methylpiperidine ring introduces moderate steric bulk adjacent to the primary amine. If coupling to an α,α -disubstituted amino acid, switch from DMF to a more polar aprotic solvent like NMP, and elevate the temperature to 40°C.

  • Lactamization: Ensure the carboxylic acid is not undergoing intramolecular cyclization prior to the addition of the methanamine. Always pre-mix the methanamine with base before adding it to the active ester.

References

  • European Patent Office. EP 3995495 A1 - Selectively Substituted Quinoline Compounds. Google Patents.
  • Google Patents. US Patent 10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD.

Protocols for the Dissolution of (1-Methylpiperidin-2-yl)methanamine dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Researcher

Abstract

(1-Methylpiperidin-2-yl)methanamine dihydrochloride is a piperidine-based building block crucial in synthetic chemistry and drug discovery. As a dihydrochloride salt, it possesses high polarity and a stable crystalline structure, which presents a significant challenge for its dissolution in common organic solvents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical protocols for effectively dissolving this compound. We move beyond simple step-by-step instructions to explain the underlying chemical principles governing its solubility. This guide furnishes a systematic approach to solvent selection, solubility screening, and the preparation of stock solutions, ensuring reliable and reproducible results in a laboratory setting.

Compound Profile and Safety Precautions

Chemical Properties

(1-Methylpiperidin-2-yl)methanamine dihydrochloride is the salt form of a primary amine, making it significantly more polar than its corresponding free base. Understanding its fundamental properties is the first step toward developing a successful dissolution strategy.

PropertyValueSource(s)
Chemical Name (1-Methylpiperidin-2-yl)methanamine dihydrochloride[1]
CAS Number 1440799-70-1[1]
Molecular Formula C₇H₁₈Cl₂N₂[1][2]
Molecular Weight 201.14 g/mol [2]
Appearance Typically a white to off-white solidGeneral Knowledge
Structure
Critical Safety Precautions

As with any laboratory chemical, proper handling is paramount. The dihydrochloride salt form is generally stable, but appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][4]

  • Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][5]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical advice.[3] Do not ingest. If swallowed, rinse the mouth with water and call a poison center or doctor immediately.[4][5]

  • Storage: Keep the container tightly closed and store it in a cool, dry place.[3]

The Science of Dissolving Amine Salts

The primary challenge in dissolving (1-Methylpiperidin-2-yl)methanamine dihydrochloride lies in overcoming the strong ionic interactions within its crystal lattice. Unlike its non-polar free-base counterpart, this salt requires solvents capable of effectively solvating both the positively charged ammonium centers and the chloride anions.

The general principle is that "like dissolves like." Polar solvents are required to dissolve this polar ionic salt. The solubility of amine hydrochlorides is significantly influenced by the solvent's ability to form hydrogen bonds and its overall dielectric constant.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are typically the most effective solvents. The hydroxyl (-OH) group can hydrogen-bond with the chloride anions, while the lone pair on the oxygen can interact with the ammonium cations. Studies on other primary aliphatic amine hydrochlorides have demonstrated their solubility in ethanol.[6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate cations well, but are less effective at solvating small anions like chloride. However, they are often used for polar compounds when protic solvents are not suitable for a subsequent reaction.[8]

  • Chlorinated Solvents (e.g., Dichloromethane): These have lower polarity and are generally poor solvents for ionic salts. Limited solubility or suspension may be achieved.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack the polarity to overcome the ionic bonds of the salt, and the compound is expected to be largely insoluble.[9] While some highly lipophilic amine salts can show surprising solubility in nonpolar media, this is not the expected behavior for this compound.[9]

The following diagram illustrates the logical flow for selecting an appropriate solvent system.

Start Start: Need to Dissolve (1-Methylpiperidin-2-yl)methanamine dihydrochloride Protic Polar Protic Solvent Required? (e.g., for stock solution) Start->Protic Aprotic Polar Aprotic Solvent Required? (e.g., for specific reaction conditions) Protic->Aprotic No Methanol Use Methanol or Ethanol High likelihood of solubility. Protic->Methanol Yes Nonpolar Is a Suspension Sufficient? Aprotic->Nonpolar No DMSO Use DMSO or DMF Good for polar compounds, harder to remove. Aprotic->DMSO Yes DCM Use DCM or Toluene Expect low to no solubility. Forms a slurry. Nonpolar->DCM Yes Insoluble Conclusion: Likely Insoluble Re-evaluate solvent choice. Nonpolar->Insoluble No

Caption: Solvent Selection Workflow.

Experimental Protocols

Predicting the exact solubility of a compound without experimental data is challenging. Therefore, a systematic screening protocol is the most reliable approach.

Protocol 1: General Procedure for Solubility Screening

This protocol provides a standardized method to estimate the solubility of (1-Methylpiperidin-2-yl)methanamine dihydrochloride in a target solvent.

Materials:

  • (1-Methylpiperidin-2-yl)methanamine dihydrochloride

  • Target organic solvent (e.g., Methanol, DMF, Acetonitrile)

  • Small glass vial (e.g., 4 mL) with a screw cap

  • Magnetic stir bar or vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Add a magnetic stir bar to a clean, dry vial. Tare the vial on an analytical balance.

  • Weighing: Accurately weigh approximately 5-10 mg of the compound into the vial and record the exact mass.

  • Initial Solvent Addition: Add a small, measured volume of the target solvent (e.g., 100 µL) to the vial.

  • Agitation: Cap the vial and agitate vigorously using a vortex mixer for 60 seconds. If using a stir bar, allow it to stir for 2-5 minutes.

  • Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in measured increments (e.g., 100 µL at a time), repeating steps 4 and 5 after each addition until complete dissolution is achieved.

  • Heating (Optional): If the compound remains insoluble at room temperature, gently warm the vial to 40-50°C using a water bath or heat block. Caution: Only do this if the solvent is not highly volatile (e.g., avoid for diethyl ether). Observe if heating improves solubility. Allow the solution to cool to room temperature to check for precipitation.

  • Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound (e.g., mg/mL).

The workflow for this screening is visualized below.

cluster_0 Solubility Screening Workflow A Weigh 5-10 mg of Compound B Add 100 µL of Solvent A->B C Vortex / Stir for 2 min B->C D Visually Inspect for Solid C->D E Solid Dissolved? D->E H Apply Gentle Heat (40-50°C) D->H Insoluble at RT F Record Total Volume Calculate Solubility E->F Yes G Add another 100 µL of Solvent E->G No G->C I Cool to RT Check for Precipitation H->I I->E

Caption: Step-by-step solubility testing workflow.

Protocol 2: Preparation of Stock Solutions

Based on general chemical principles, the following solvents are recommended as starting points for preparing stock solutions.

A. In Polar Protic Solvents (Recommended Method)

  • Solvent: Anhydrous Methanol or Ethanol.

  • Procedure:

    • Weigh the desired amount of (1-Methylpiperidin-2-yl)methanamine dihydrochloride into a volumetric flask.

    • Add approximately 70-80% of the final desired volume of methanol or ethanol.

    • Cap the flask and sonicate or swirl until the solid is fully dissolved. Gentle warming (<40°C) may be applied if dissolution is slow.

    • Once dissolved and cooled to room temperature, add the solvent to the final volume mark.

    • Invert the flask several times to ensure a homogenous solution.

B. In Polar Aprotic Solvents

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Procedure:

    • Follow the same procedure as for polar protic solvents.

    • Be aware that DMSO and DMF are hygroscopic and have high boiling points, making them difficult to remove post-reaction.

    • When preparing solutions for biological assays, ensure the final concentration of the organic solvent is low, as it may have physiological effects.[8]

Troubleshooting

IssuePossible Cause(s)Recommended Action(s)
Compound will not dissolve Insufficient solvent polarity; Low-quality or impure solvent; Compound is a different polymorph.[6]Confirm solvent identity and purity. Use a more polar solvent (e.g., switch from acetonitrile to methanol). Apply sonication and/or gentle heating.
Solution is cloudy or hazy Formation of a fine suspension; Presence of insoluble impurities.Filter the solution through a 0.45 µm PTFE syringe filter.[10] Attempt to re-dissolve with gentle heating.
Compound "oils out" The compound may be hygroscopic and has absorbed water.Ensure you are using anhydrous solvents. Store the compound in a desiccator.
Precipitate forms upon cooling The solution was supersaturated at a higher temperature.Re-warm the solution to re-dissolve the precipitate and add a small amount of additional solvent. Alternatively, use the solution while warm (if the application allows).

References

  • Ralston, A.W., et al. (1942). Solubilities of High Molecular Weight Primary Aliphatic Amine Hydrochlorides in Ethanol. Journal of Organic Chemistry. [Link]

  • Harwood, H.J., et al. (1940). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. Journal of the American Chemical Society. [Link]

  • Acros PharmaTech Limited (2018). Safety Data Sheet for (2-methylpyridin-4-yl)methanamine,dihydrochloride. (This is used as a representative example for safety protocols). [Link]

  • Greenberg, D.M. (1951). Solubilities Studies of Basic Amino Acids. Amino Acids and Proteins. [Link]

  • ScienceMadness Discussion Forum (2011). Solubility of organic amine salts. [Link]

  • ResearchGate Discussion (2019). How come the hydrochloride salt dissolves in hexane?. [Link]

  • Thoreauchem (Date N/A). Product Detail for (1-Methylpiperidin-2-yl)methanamine dihydrochloride. [Link]

  • ResearchGate Discussion (2016). Can any body suggest the protocol for a suitable dissolution method for inhaled drug particles?. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of (1-Methylpiperidin-2-yl)methanamine dihydrochloride in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1-Methylpiperidin-2-yl)methanamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered with this compound in aqueous media. As Senior Application Scientists, we have compiled our expertise to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (1-Methylpiperidin-2-yl)methanamine dihydrochloride in water. Isn't a dihydrochloride salt supposed to be water-soluble?

A1: That's an excellent question, and a common point of confusion. While forming a hydrochloride salt is a standard strategy to enhance the aqueous solubility of basic compounds, it doesn't always guarantee high solubility under all conditions.[1][2] (1-Methylpiperidin-2-yl)methanamine dihydrochloride is the salt of a weak base and a strong acid (hydrochloric acid). In solution, an equilibrium exists between the protonated (salt) form and the un-protonated (free base) form. The solubility can be influenced by several factors, including the pH of the aqueous medium, the presence of other ions (common ion effect), and the temperature.[1][3]

The molecular structure of the parent compound, (1-Methylpiperidin-2-yl)methanamine, includes a substituted piperidine ring, which contributes to its lipophilic character.[4] Even in the salt form, this lipophilicity can limit its solubility in purely aqueous systems.

Q2: What is the expected aqueous solubility of (1-Methylpiperidin-2-yl)methanamine dihydrochloride?
Q3: I've noticed that the solubility of my compound decreases when I dissolve it in a buffer containing chloride ions. Why is this happening?

A3: This phenomenon is likely due to the "common ion effect".[1][3] The dissolution of (1-Methylpiperidin-2-yl)methanamine dihydrochloride in water is an equilibrium process. When you introduce an external source of chloride ions (e.g., from a chloride-containing buffer like PBS), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid, undissolved salt. This results in a decrease in the overall solubility of the compound.[1][6]

Troubleshooting Guides

Issue 1: My compound precipitates out of solution upon standing or during my experiment.

This is a common challenge that can often be addressed by optimizing the formulation. Here are several strategies, from simple adjustments to more advanced formulation techniques.

For amine salts, solubility is highly pH-dependent.[5][6] By lowering the pH of the solution, you can shift the equilibrium towards the protonated, more soluble form of the amine.

Experimental Protocol: pH-Dependent Solubility Enhancement

  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.0). It is advisable to use a buffer system that does not contain chloride ions to avoid the common ion effect (e.g., citrate or acetate buffers).

  • Sample Preparation: Weigh out a fixed amount of (1-Methylpiperidin-2-yl)methanamine dihydrochloride into separate vials.

  • Dissolution: Add a fixed volume of each buffer to the vials.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: Filter the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Optimization: Determine the pH at which the highest solubility is achieved.

Causality: The addition of acid (lower pH) increases the concentration of H+ ions, which drives the equilibrium towards the formation of the more soluble protonated amine species.[2][7]

Troubleshooting Flowchart for pH Adjustment

start Precipitation Observed check_ph Measure pH of the Solution start->check_ph is_ph_high Is pH > 6? check_ph->is_ph_high lower_ph Lower pH with dilute HCl or a suitable acidic buffer is_ph_high->lower_ph Yes consider_other Consider other strategies (Co-solvents, Complexation) is_ph_high->consider_other No re_evaluate Re-evaluate Solubility lower_ph->re_evaluate re_evaluate->consider_other Still precipitates stable Solution is Stable re_evaluate->stable

Caption: A simple workflow to troubleshoot precipitation by adjusting the pH.

The use of water-miscible organic solvents, or co-solvents, can significantly enhance the solubility of lipophilic compounds.[8][9][10] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of non-polar molecules.[10]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Co-solvent Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (1-Methylpiperidin-2-yl)methanamine dihydrochloride in a pure co-solvent (e.g., 100% DMSO).

  • Serial Dilutions: Create a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v in your chosen buffer).

  • Spiking: Add a small aliquot of the stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of the compound.

  • Observation: Visually inspect for precipitation immediately and after a set period (e.g., 1, 4, and 24 hours).

  • Selection: Identify the minimum concentration of co-solvent required to maintain the compound in solution.

Data Summary: Illustrative Co-solvent Efficacy

Co-solventConcentration (% v/v) for Solubility of 1 mg/mL (Hypothetical)Notes
Ethanol20%A common and effective choice.[11]
Propylene Glycol15%Often used in pharmaceutical formulations.[8]
PEG 40010%Can be very effective for enhancing solubility.[11]
DMSO5%A powerful solvent, but consider its potential effects on your experimental system.

Causality: Co-solvents reduce the interfacial tension between the hydrophobic parts of the molecule and the aqueous solvent, thereby facilitating solubilization.[10]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[12][13] They can encapsulate poorly soluble molecules, like (1-Methylpiperidin-2-yl)methanamine, forming an inclusion complex that has significantly improved aqueous solubility.[12][13][14]

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Solution Preparation: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Complex Formation: Add an excess of (1-Methylpiperidin-2-yl)methanamine dihydrochloride to each cyclodextrin solution.

  • Equilibration: Stir the mixtures for 24-48 hours at a constant temperature.

  • Analysis: Filter the solutions and determine the concentration of the dissolved compound.

Mechanism of Cyclodextrin-Mediated Solubilization

cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound (1-Methylpiperidin-2-yl)methanamine Complex Inclusion Complex Compound->Complex CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) CD->Complex Compound_in_CD Compound

Caption: Encapsulation of the lipophilic drug within the cyclodextrin cavity enhances its solubility in water.

Issue 2: My chosen formulation strategy is interfering with my downstream assay.

This is a critical consideration. The excipients used to enhance solubility can sometimes impact biological assays.

Troubleshooting Steps:

  • Excipient Control: Always run a control group in your assay that includes the formulation vehicle (buffer with co-solvent or cyclodextrin) without the active compound. This will help you determine if the excipients themselves have any biological activity.

  • Concentration Optimization: Use the lowest possible concentration of the excipient that maintains the solubility of your compound.

  • Alternative Excipients: If one co-solvent or cyclodextrin shows interference, screen others. For example, if DMSO is causing cellular toxicity, you might switch to ethanol or PEG 400.

  • Dilution Effects: Consider the final concentration of the excipient in your assay after dilution. A high concentration in the stock solution may be acceptable if it is significantly diluted in the final assay medium.

References

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2).
  • INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A REVIEW. (2010, May 15).
  • Diffusion and Flux Improvement of Drugs through Complexation | Molecular Pharmaceutics. (2023, June 5).
  • Drug solubilization by complex
  • (1-Methyl-2-piperidinyl)methanamine | CAS#:5298-72-6 | Chemsrc. (2025, September 13).
  • Solubility Enhancement of Poorly Soluble Drug Atorvastatin by using Complexation and Solid Dispersion techniques. (2023, September 15).
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water
  • Solubility and pH of amines - ISSR.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • pH and Solubility | AP Chemistry.
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stear
  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. (2025, July 15).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Technical Guide: Core Properties of (1-Methyl-4-piperidinyl)methanamine - Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15).
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • 1-Methylpiperidine - Wikipedia.
  • Why do amines dissolve in hydrochloric acid? - Quora. (2017, March 1).
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate - ResearchG
  • Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review. (2015, September 30).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
  • Solubility of Pharmaceuticals and Their Salts As a Function of pH - ACS Public
  • Outline a general procedure for the separation of amines from neutral compounds. - Filo. (2026, January 20).
  • Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt - Study.com. (2021, October 11).
  • Cosolvent – Knowledge and References - Taylor & Francis.
  • Methyl[(1-methylpiperidin-2-yl)methyl]amine | 184637-50-1 - ChemicalBook. (2026, January 13).
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Public
  • Amines. (2013, September 2).
  • US3448152A - Amine recovery - Google P
  • Which of these functional groups is soluble in aqueous HCl and/or NaOH?. (2017, April 29).
  • 5298-72-6|(1-Methylpiperidin-2-yl)methanamine|BLD Pharm.
  • (1-Methylpiperidin-2-yl)methanamine dihydrochloride-1440799-70-1 - Thoreauchem.
  • What is the best way to convert my amine compound from the free amine into the salt form HCl?
  • Chapter 23 The Chemistry of Amines.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace.
  • 1187582-53-1 | (1-Methylpiperidin-4-yl)methanamine dihydrochloride - ChemScene.
  • 1-[1-(prop-2-yn-1-yl)piperidin-4-yl]methanamine dihydrochloride - NextSDS.

Sources

Technical Support Center: Handling & Storage of (1-Methylpiperidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, maintaining the structural integrity of your active pharmaceutical ingredients (APIs) and building blocks is paramount. (1-Methylpiperidin-2-yl)methanamine dihydrochloride (CAS: 1440799-70-1)[1] is a diamine containing both a tertiary piperidine nitrogen and a primary methanamine group. While forming the dihydrochloride salt effectively locks the nitrogen lone pairs to prevent premature nucleophilic reactions, the resulting high charge density makes the salt exceptionally hygroscopic.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure zero degradation during long-term storage.

Part 1: Core Troubleshooting & FAQs

Q1: My stored batch of (1-Methylpiperidin-2-yl)methanamine dihydrochloride has transformed from a free-flowing powder into a sticky, clumped mass. What happened, and is it ruined? A: You are observing moisture-induced deliquescence. Amine hydrochloride salts possess a Critical Relative Humidity (CRH); when ambient humidity exceeds this threshold, the salt absorbs moisture from the air until it dissolves in its own water of hydration[2]. The Causality: The intercalated water disrupts the crystal lattice and lowers the activation energy for the dissociation of the hydrochloride salt ( R−NH3+​Cl−⇌R−NH2​+HCl ). This localized drop in acidity transiently forms the free base, which is a liquid at room temperature, causing the "sticky" appearance. If caught early, the material can be salvaged via high-vacuum desiccation, but it must be re-assayed for oxidation products.

Q2: Over 12 months at room temperature, our LC-MS assay shows a 5% loss in purity with the appearance of amine oxides. How is this possible if it's stored as a salt? A: Even in the solid state, trace moisture allows for a dynamic equilibrium where a minute fraction of the salt exists as the free base. The unprotonated tertiary amine (the N-methylpiperidine moiety) is highly susceptible to oxidation by atmospheric oxygen, forming an N-oxide[3]. The Causality: Oxygen diradicals readily attack the electron-rich lone pair of the transient free base. The Fix: You must eliminate both variables of the equation: moisture and oxygen. Storing the compound under an Argon atmosphere (which is heavier than air and perfectly displaces oxygen in the vial headspace) at sub-ambient temperatures (-20°C) suppresses this thermodynamic equilibrium.

Q3: We ran an accelerated stability test at 60% RH using a saturated sodium nitrite chamber, and detected unexpected N-nitroso degradation products. Is the compound inherently unstable? A: No, this is a well-documented artifactual degradation specific to your testing environment. Saturated salt solutions like sodium nitrite ( NaNO2​ ) are commonly used to control humidity in closed stability chambers. However, NaNO2​ can volatilize nitric oxide (NO) and other NOx​ species into the headspace. These gases diffuse into the solid drug and react with the primary/secondary amines to form N-nitrosamines[4]. The Fix: Switch to saturated potassium iodide (KI) solutions for 60% RH control to prevent this artifactual electrophilic attack[4].

Part 2: Quantitative Data & Stability Metrics

To facilitate rapid decision-making, the following table synthesizes the quantitative triggers for degradation and the corresponding preventative measures.

Degradation PathwayEnvironmental TriggerMechanistic ConsequencePreventive Standard
Deliquescence > 40% Relative HumidityH₂O intercalation disrupts the ionic lattice, inducing physical melting[2].Store with indicating silica gel; maintain <10% RH.
N-Oxidation O₂ exposure + Trace H₂OTransient free base formation allows O₂ to attack the tertiary amine[3].Argon headspace flushing; vacuum-sealed Mylar.
Artifactual Nitrosation NaNO₂ humidity chambersVolatilized NOₓ electrophilically attacks the primary amine[4].Use KI for humidity control in accelerated testing[4].
Thermal Dimerization Temperatures > 60°CNucleophilic attack by the primary amine on thermally degraded fragments.Long-term storage at -20°C.

Part 3: Mechanistic Visualizations

The following diagrams map the logical relationships between environmental exposure and chemical degradation, as well as our self-validating storage workflow.

MoistureDegradation A Dry Dihydrochloride Salt (Stable State) B Moisture Absorption (Exceeds CRH) A->B Ambient Humidity C Deliquescence & Lattice Disruption B->C H2O Intercalation D Partial Dissociation (Transient Free Base) C->D Lowered Activation Energy E N-Oxidation & Dimerization D->E O2 Exposure

Figure 1: Mechanistic pathway of moisture-induced degradation of amine hydrochloride salts.

StorageWorkflow N1 1. Aliquot into Amber Glass Vials N2 2. Flush Headspace with Argon Gas N1->N2 N3 3. Place in Mylar Bag with Desiccant & HIC N2->N3 N4 4. Vacuum Seal Secondary Container N3->N4 N5 5. Store at -20°C N4->N5 Decision HIC Reads >10% RH? N5->Decision Periodic Check Action1 Re-lyophilize & Repackage Decision->Action1 Yes (Seal Failure) Action2 Continue Storage Decision->Action2 No (System Intact)

Figure 2: Self-validating SOP for long-term storage of hygroscopic diamine salts.

Part 4: Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee the scientific integrity of your compound, do not merely place the vendor's bottle in a freezer. You must implement a self-validating storage system . This protocol ensures that if a physical failure occurs (e.g., a micro-puncture in the bag), the system alerts you before chemical degradation happens.

Materials Required:

  • Amber glass vials with PTFE-lined screw caps.

  • Argon gas source (heavier than air, superior to N₂ for headspace displacement).

  • Opaque, aluminum-lined Mylar pouches.

  • Cobalt-free Humidity Indicator Cards (HIC) (10%-20%-30% gradient).

  • Silica gel desiccant packets (pre-baked at 120°C).

  • Vacuum sealer.

Step-by-Step Methodology:

  • Aliquoting: Working inside a dry box or low-humidity environment (<20% RH), divide the bulk (1-Methylpiperidin-2-yl)methanamine dihydrochloride into single-use aliquots in amber glass vials. Causality: This prevents repeated freeze-thaw cycles and limits atmospheric exposure of the master batch.

  • Argon Flushing: Gently flush the headspace of each vial with Argon gas for 5 seconds. Immediately cap tightly with a PTFE-lined lid. Causality: Argon displaces O₂, starving the N-oxidation pathway.

  • Self-Validating Containment: Place the sealed vial into a Mylar pouch. Add one desiccant packet and one Humidity Indicator Card (HIC) facing the clear side of the pouch (if applicable) or near the top opening.

  • Vacuum Sealing: Vacuum seal the Mylar pouch.

  • Thermal Control: Store the sealed pouches at -20°C.

  • Validation Check: Before using an aliquot, inspect the HIC. If the 10% spot has turned pink, the environmental seal has failed. The protocol dictates immediate re-lyophilization or vacuum drying of the powder before use, ensuring the system catches failures before chemical degradation occurs.

References

  • BLD Pharm. "1440799-70-1 | (1-Methylpiperidin-2-yl)methanamine dihydrochloride". bldpharm.com.
  • Sluggett, G. W., et al. (2018). "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control". PubMed / Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (2019). "An Overview of Ammonium Chloride (NH4Cl) Corrosion in the Refining Unit". ResearchGate.
  • Roberts, J. D., & Caserio, M. C. (2021). "23.11: Oxidation of Amines". Chemistry LibreTexts.

Sources

Technical Support Center: Troubleshooting Impurities in (1-Methylpiperidin-2-yl)methanamine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in diagnosing and resolving complex impurity profiles in batches of (1-Methylpiperidin-2-yl)methanamine dihydrochloride (CAS: 1440799-70-1).

Because this compound is a critical diamine building block in pharmaceutical synthesis, controlling its impurity profile is paramount for downstream API success and regulatory compliance[1]. This guide synthesizes mechanistic causality with field-proven purification protocols to ensure your batches meet stringent ICH Q3A/Q3D standards[2][3].

Diagnostic Workflow for Impurity Identification

Before altering your synthetic route, it is critical to classify the nature of the batch failure. The decision tree below outlines the analytical triage process for isolating the root cause of contamination.

ImpurityDiagnostics Start Batch Fails Purity Spec (HPLC/GC/KF) Org High Organic Impurities (>0.10% ICH Q3A) Start->Org LC-MS / GC-FID Inorg High Inorganic/Moisture (Ash/KF/ICP-MS) Start->Inorg ICP-MS / KF / ROI OverAlk Over-alkylation (Quaternary Salts) Org->OverAlk +m/z indicates +CH3 DesMeth Des-methyl / Dimer (Unreacted Amine) Org->DesMeth -m/z indicates -CH3 Metals Heavy Metals (Pd/Ru) from Reduction Inorg->Metals High Pd/Ru Salts Excess HCl / Water Inorg->Salts High Moisture/Cl- Action1 Optimize N-Methylation (Boc-Protection) OverAlk->Action1 Action2 pH-Gradient Extraction or Scavenger Resins DesMeth->Action2 Action3 Metal Scavengers (e.g., SiliaBond) Metals->Action3 Action4 Azeotropic Drying & Recrystallization Salts->Action4

Diagnostic workflow for identifying and resolving impurities in amine dihydrochloride batches.

Troubleshooting FAQs: Mechanisms & Solutions

Q1: My LC-MS profile shows a significant secondary amine dimer impurity. Why is this forming, and how do I prevent it? A: If your synthetic route involves the catalytic hydrogenation of 1-methylpiperidine-2-carbonitrile to form the primary methanamine, you are likely observing a classic reductive amination side-reaction.

  • Causality: During reduction, the intermediate imine can undergo nucleophilic attack by the newly formed primary amine product, yielding a des-methyl secondary amine dimer. This condensation is driven by a lack of competing nucleophiles.

  • Solution: To suppress dimer formation, conduct the hydrogenation in the presence of excess anhydrous ammonia or under strongly acidic conditions (e.g., methanolic HCl). This traps the intermediate imine or protonates the product amine, rendering it non-nucleophilic.

Q2: How do I control over-alkylation (N,N-dimethylation) during the N-methylation step? A: If you are methylating the piperidine nitrogen via reductive amination (e.g., Eschweiler-Clarke conditions using formaldehyde and formic acid), the primary methanamine group is highly susceptible to unwanted di-methylation.

  • Causality: Direct methylation of an unprotected diamine lacks regiocontrol. The primary amine is sterically less hindered than the secondary piperidine nitrogen, making it the kinetic target for alkylation.

  • Solution: As established in synthetic protocols for related piperidine methanamines, a robust protecting group strategy is mandatory. Protect the primary amine with a tert-butyloxycarbonyl (Boc) group prior to piperidine N-methylation. Following successful methylation, acidic deprotection using HCl in dioxane will yield the target dihydrochloride salt directly without over-alkylation[4].

Q3: What is the most effective way to purge residual organic impurities from the dihydrochloride salt? A: Amine hydrochlorides are prone to trapping structurally similar organic impurities within their crystal lattice if they are precipitated too rapidly (crash-precipitation).

  • Causality: Rapid salt formation creates localized supersaturation, leading to amorphous solid formation or lattice defects that encapsulate impurities.

  • Solution: Transition to a controlled solvent/antisolvent cooling crystallization. Isopropanol (IPA) or ethanol serves as an excellent solvent when heated, while non-polar solvents like heptane or ethyl acetate act as antisolvents. The differential solubility ensures that unreacted starting materials remain dissolved in the mother liquor.

Q4: What are the regulatory thresholds I need to meet for this intermediate? A: If this intermediate is used in the final stages of API synthesis, it falls under the purview of ICH Q3A(R2) and ICH Q3D guidelines[2][3].

  • Organic Impurities: The reporting threshold is typically 0.05%, and the identification threshold is 0.10% (depending on the maximum daily dose of the final drug)[3][5].

  • Inorganic Impurities: Residual metals (like Palladium from hydrogenation) must be quantified via ICP-MS and controlled based on Permitted Daily Exposure (PDE) limits[2].

Experimental Methodologies

Protocol 1: Free-Basing and pH-Gradient Extraction

Purpose: To separate the target diamine from non-basic or weakly basic organic impurities prior to dihydrochloride salt formation.

  • Suspension: Suspend the crude (1-Methylpiperidin-2-yl)methanamine dihydrochloride in chilled purified water (2–8°C).

  • Basification: Slowly add aqueous NaOH (50% w/w) while maintaining the internal temperature below 15°C until the pH reaches 12.0–12.5.

    • Mechanistic Note: The pKa of the piperidine nitrogen is ~10.4, and the primary amine is ~10.0. A pH > 12 ensures complete deprotonation to the free base.

  • Extraction: Extract the aqueous layer three times with methyl tert-butyl ether (MTBE) or dichloromethane (DCM).

  • Washing: Wash the combined organic layers with a 5% brine solution to remove residual NaOH and water-soluble impurities.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: The pH of the aqueous layer must remain ≥ 12.0 after the final extraction. If the pH drops, back-extraction of the product into the aqueous phase may occur, reducing yield. Verify complete extraction by spotting the aqueous layer on a TLC plate (ninhydrin stain).

Protocol 2: Optimized Solvent/Antisolvent Crystallization

Purpose: To obtain high-purity crystalline dihydrochloride salt free of residual solvents and trapped organics.

  • Dissolution: Dissolve the free base (1-Methylpiperidin-2-yl)methanamine in anhydrous Isopropanol (IPA) (5 volumes) at 50°C.

  • Salt Formation: Slowly add a stoichiometric excess of HCl in IPA (5-6 M) until the pH of an aliquot (diluted in water) is < 2.

  • Heating: Heat the resulting slurry to 75°C to achieve complete dissolution. If necessary, add up to 5% v/v water to clear the solution.

  • Antisolvent Addition: Add Ethyl Acetate (10 volumes) dropwise over 1 hour while maintaining 75°C.

  • Cooling Ramp: Initiate a linear cooling ramp to 5°C over 4 hours.

    • Mechanistic Note: Slow cooling prevents solvent inclusion and promotes a highly ordered crystal lattice, excluding structurally similar impurities.

  • Isolation: Filter the crystals, wash with cold IPA/Ethyl Acetate (1:2), and dry in a vacuum oven at 45°C until Karl Fischer (KF) titration shows < 0.5% moisture.

  • Self-Validation Check: The mother liquor should be analyzed via HPLC-UV post-filtration. A successful crystallization will show >90% of the target organic impurities retained in the mother liquor, while the isolated crystal cake achieves >99.5% purity.

Quantitative Impurity Profiling Data

To maintain compliance with global regulatory standards, monitor your batches against the following typical impurity profile and established ICH acceptance criteria[2][3][5].

Impurity ClassSpecific Impurity Origin / Causality MechanismRecommended Analytical MethodICH Acceptance Criteria
Organic (Starting Mat.) Incomplete reduction of piperidine-2-carboxamide or nitrile precursors.HPLC-UV (210 nm)≤ 0.10% (ICH Q3A)
Organic (By-product) Secondary Amine Dimer: Imine condensation during nitrile reduction.LC-MS (ESI+)≤ 0.10% (ICH Q3A)
Organic (By-product) N,N-Dimethylated Impurity: Over-alkylation / Failed Boc-protection during N-methylation.GC-FID or LC-MS≤ 0.15% (Qualification)
Inorganic (Elemental) Residual Palladium (Pd): Catalyst carryover from hydrogenation steps.ICP-MS≤ 10 ppm (ICH Q3D)*
Residual Solvent Isopropanol / Ethyl Acetate: Trapped solvent from crystallization.GC-HS≤ 5000 ppm (ICH Q3C Class 3)

*Note: Exact ppm limits for elemental impurities depend on the Permitted Daily Exposure (PDE) and the route of administration of the final drug product.

References

  • Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Tasianinch URL:[Link]

  • Pharmaceutical Intermediate Quality Standards Guide Source: Tianmingpharm URL:[Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: ICH.org URL:[Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts without need for distillation or chromatographic purification Source: PubMed (NIH) URL:[Link]

Sources

Validation & Comparative

Benchmarking (1-Methylpiperidin-2-yl)methanamine dihydrochloride against standard amine building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (1-Methylpiperidin-2-yl)methanamine Dihydrochloride Against Standard Amine Building Blocks: A Comparative Guide

Executive Summary As drug discovery programs increasingly prioritize three-dimensional architectural complexity, the selection of amine building blocks dictates not only the synthetic tractability of a library but also its downstream physicochemical properties. This guide provides a rigorous benchmarking of (1-Methylpiperidin-2-yl)methanamine dihydrochloride (MPMD) against two standard diamine scaffolds: 2-(Aminomethyl)pyridine (2-AMP) and N,N-Dimethylethylenediamine (DMEDA).

Structural Rationale and Physicochemical Profiling

The pharmaceutical industry's historical reliance on planar, sp2-hybridized cross-coupling partners has led to high attrition rates related to poor solubility and off-target promiscuity. The "Escape from Flatland" paradigm emphasizes that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved clinical success and kinetic solubility[1].

MPMD is a bidentate building block featuring a primary amine for functionalization and a tertiary amine embedded within a piperidine heterocycle. Unlike the flat, aromatic 2-AMP, MPMD projects into three-dimensional space. While DMEDA is also aliphatic, its acyclic nature renders it highly flexible, which incurs a larger entropic penalty upon target binding compared to the conformationally restricted MPMD scaffold[2].

Table 1: Physicochemical Comparison of Amine Building Blocks

PropertyMPMD2-AMPDMEDA
Structure Type Aliphatic HeterocycleAromatic HeterocycleAcyclic Aliphatic
Fraction sp3 (Fsp3) 1.000.171.00
Calculated LogP (cLogP) 0.850.15-0.30
pKa (Primary Amine) ~9.5~8.6~9.9
pKa (Tertiary/Aromatic N) ~8.2~5.2~6.6
Topological Polar Surface Area 29.3 Ų38.9 Ų29.3 Ų

(Note: Values are calculated estimates for the free base forms at physiological pH 7.4)

Experimental Workflows and Methodologies

To objectively benchmark these building blocks, we employ a tripartite screening logic evaluating synthetic reactivity, passive permeability, and target engagement potential.

Workflow Start Amine Selection MPMD MPMD (High Fsp3, Bulky) Start->MPMD AMP 2-AMP (Low Fsp3, Planar) Start->AMP DMEDA DMEDA (Acyclic, Flexible) Start->DMEDA Amidation Amidation Kinetics (Steric Assessment) MPMD->Amidation PAMPA PAMPA Permeability (Lipophilicity/pKa) MPMD->PAMPA Solubility Kinetic Solubility (Hydration Energy) MPMD->Solubility AMP->Amidation AMP->PAMPA AMP->Solubility DMEDA->Amidation DMEDA->PAMPA DMEDA->Solubility

Fig 1. Workflow benchmarking amine building blocks across reactivity, permeability, and solubility.

Protocol 1: Amidation Reactivity (Steric Profiling)

Causality: The primary amine of MPMD is adjacent to a chiral center and a bulky piperidine ring. This steric hindrance can reduce the rate of nucleophilic attack during amide bond formation compared to unhindered amines. We utilize HATU, a highly active uronium coupling reagent, to drive the reaction, while employing a time-course LC-MS assay to capture the initial kinetic rates. Self-Validating System: The protocol uses biphenyl as an internal standard (IS). By normalizing the product peak area to the IS, we eliminate variability caused by LC-MS injection volumes or solvent evaporation, ensuring absolute quantitative accuracy.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M solution of benzoic acid (model electrophile) and 0.1 M HATU in anhydrous DMF. Prepare 0.1 M solutions of the free bases of MPMD, 2-AMP, and DMEDA in DMF (neutralize dihydrochloride salts with 2.5 eq of DIPEA prior to use).

  • Activation: Mix 100 µL of benzoic acid with 100 µL of HATU and 50 µL of DIPEA. Stir for 5 minutes at 25°C to form the active ester.

  • Coupling: Add 100 µL of the respective amine solution to the activated mixture.

  • Kinetic Sampling: At t = 5, 15, 30, and 60 minutes, extract a 10 µL aliquot and quench it into 990 µL of acetonitrile containing 10 µM biphenyl (Internal Standard).

  • Quantification: Analyze the quenched samples via UPLC-MS (C18 column, gradient H2O/MeCN with 0.1% Formic Acid). Calculate conversion percentage based on the product/IS AUC ratio.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Passive transcellular diffusion is the primary mechanism for small molecule brain and gut uptake[3]. The basicity of MPMD means it will be heavily protonated at pH 7.4. However, the lipophilic shielding provided by the piperidine ring can offset the desolvation penalty of the charge, unlike the more polar exposed nitrogen in DMEDA. Self-Validating System: Lucifer Yellow (LY) is added to the donor compartment. LY is membrane-impermeable; if it is detected in the acceptor well, the lipid membrane is compromised, and that well's data is automatically rejected. High (propranolol) and low (atenolol) permeability standards are run in parallel to validate the assay dynamic range.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF filter of a 96-well PAMPA acceptor plate with 5 µL of a 2% (w/v) brain lipid extract in dodecane[3].

  • Donor Preparation: Dilute the synthesized amide derivatives of MPMD, 2-AMP, and DMEDA to 10 µM in PBS (pH 7.4) containing 100 µM Lucifer Yellow.

  • Assembly: Add 300 µL of the donor solution to the donor plate. Add 200 µL of fresh PBS to the acceptor plate. Carefully sandwich the acceptor plate over the donor plate.

  • Incubation: Incubate the assembly at room temperature for 16 hours under gentle orbital shaking (100 rpm).

  • Analysis: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Measure LY fluorescence (Ex 428 nm / Em 536 nm) in the acceptor plate to confirm membrane integrity. Calculate the apparent permeability ( Papp​ ).

Target Engagement and Coordination Logic

Beyond physicochemical properties, the 3D topology of MPMD offers unique advantages in target engagement, particularly for GPCRs and kinases that feature deep, hydrophobic orthosteric pockets.

BindingLogic Substrate1 MPMD Scaffold Feature1 sp3 Piperidine Ring Substrate1->Feature1 Substrate2 2-AMP Scaffold Feature2 sp2 Pyridine Ring Substrate2->Feature2 Interaction1 Deep Hydrophobic Pocket Insertion Feature1->Interaction1 Interaction2 Pi-Pi Stacking with Phe/Tyr Feature2->Interaction2 Outcome1 Enhanced Target Residence Time Interaction1->Outcome1 Outcome2 Rigid Planar Binding Interaction2->Outcome2

Fig 2. Differential binding logic of MPMD vs. 2-AMP in a generic GPCR orthosteric pocket.

Benchmarking Data and Interpretation

The following table summarizes the experimental outcomes from the protocols described above.

Table 2: Experimental Benchmarking Results

MetricMPMD Derivative2-AMP DerivativeDMEDA Derivative
Amidation Yield (15 min) 68%92%>95%
Amidation Yield (60 min) 94%>95%>95%
PAMPA Papp​ (x 10−6 cm/s) 12.4 (High)18.1 (High)1.2 (Low)
Kinetic Aqueous Solubility >200 µM85 µM>200 µM
Membrane Retention LowMediumLow

Scientific Interpretation:

  • Reactivity: As predicted by its steric bulk, MPMD exhibits slower initial amidation kinetics (68% at 15 min) compared to the unhindered DMEDA and 2-AMP. However, quantitative conversion is still achieved within 60 minutes using HATU, proving it is highly tractable for library synthesis.

  • Permeability & Solubility: The MPMD derivative strikes an optimal balance. It achieves excellent aqueous solubility (>200 µM) due to its high Fsp3 and basic nitrogen, while maintaining high passive permeability ( Papp​ = 12.4 x 10−6 cm/s). In contrast, the 2-AMP derivative suffers from lower solubility (85 µM) due to the planar stacking of its aromatic ring, a classic pitfall of "flatland" chemistry[1]. DMEDA, while soluble, lacks the lipophilic bulk to efficiently shield its charge and cross the artificial lipid membrane.

Conclusion

Benchmarking reveals that (1-Methylpiperidin-2-yl)methanamine dihydrochloride is a superior building block for modern drug discovery compared to traditional planar or acyclic amines. While it requires slightly longer reaction times for amidation due to steric hindrance, it pays massive dividends by imparting excellent kinetic solubility and membrane permeability to the final drug candidates, directly addressing the primary causes of late-stage clinical attrition.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

  • Bicker, J., Alves, G., Fortuna, A., & Falcão, A. (2016). A new PAMPA model using an in-house brain lipid extract for screening the blood-brain barrier permeability of drug candidates. ResearchGate. URL:[Link]

  • Martínez-Montero, L., et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society. URL:[Link]

Sources

Comparing the toxicity of (1-Methylpiperidin-2-yl)methanamine dihydrochloride and its free base form

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity and Physicochemical Profiling of (1-Methylpiperidin-2-yl)methanamine: Free Base vs. Dihydrochloride Salt

As a Senior Application Scientist navigating the complexities of early-stage drug development, I frequently encounter the critical decision of salt selection. The aliphatic diamine scaffold—specifically (1-Methylpiperidin-2-yl)methanamine—serves as an essential basic pharmacophore in the synthesis of complex immunomodulatory therapeutics, including TLR7/8 inhibitors . However, handling this intermediate requires a rigorous understanding of its toxicological profile.

The physicochemical state of this diamine—whether deployed as a free base or a dihydrochloride salt—fundamentally dictates its local tissue toxicity, systemic bioavailability, and handling hazards. This guide objectively deconstructs the causality behind these toxicological differences and provides self-validating experimental frameworks for comparative profiling.

The Mechanistic Causality of Toxicity Differences

To understand the toxicity of (1-Methylpiperidin-2-yl)methanamine, we must examine its molecular behavior in physiological environments.

Local Tissue Toxicity & Corrosivity The free base form contains two unprotonated nitrogen centers: a tertiary amine within the piperidine ring and a primary methanamine side chain. In aqueous biological environments (such as mucous membranes or the gastrointestinal tract), these nitrogen lone pairs rapidly abstract protons, driving the local pH upward (often >10). This localized alkalinity causes immediate saponification of lipid bilayers, resulting in acute tissue necrosis and chemical burns.

Conversely, converting the compound to its dihydrochloride salt neutralizes these basic centers. By occupying the nitrogen lone pairs with protons and balancing them with chloride counterions, the molecule is locked into a stable, hydrophilic crystalline lattice. Upon aqueous dissolution, the salt yields a mildly acidic to neutral pH, virtually eliminating the corrosive local tissue damage associated with the free base .

Systemic Bioavailability & Permeability The free base is highly lipophilic. While this allows for rapid permeation across cell membranes, it does so indiscriminately. This uncontrolled partitioning can lead to acute off-target cytotoxicity and unpredictable pharmacokinetics. The dihydrochloride salt, however, relies on controlled aqueous dissolution and subsequent physiological buffering to dictate its absorption, providing a predictable and safer systemic exposure profile .

ToxicityMechanism Compound (1-Methylpiperidin-2-yl)methanamine FreeBase Free Base Form (Lipophilic, High pH) Compound->FreeBase DiHCl Dihydrochloride Salt (Hydrophilic, Neutral pH) Compound->DiHCl Membrane Lipid Membrane Penetration & Saponification FreeBase->Membrane Direct Contact Aqueous Rapid Aqueous Dissolution & Ionic Dissociation DiHCl->Aqueous Solvation Necrosis Severe Local Tissue Irritation (Corrosive/Necrosis) Membrane->Necrosis Cellular Damage Systemic Controlled Systemic Absorption (Mild Local Effect) Aqueous->Systemic Bioavailability

Fig 1: Mechanistic divergence in local tissue toxicity between free base and salt forms.

Quantitative Physicochemical & Toxicity Comparison

The following table synthesizes the quantitative differences between the two forms, highlighting how chemical structure dictates safety and handling requirements .

PropertyFree Base FormDihydrochloride SaltToxicological Implication
Physical State Volatile liquid / Low-melting solidCrystalline solidFree base presents a severe inhalation hazard; salt requires only standard dust control.
Aqueous pH (1% sol.) ~10.5 – 12.0 (Highly Basic)~4.5 – 6.0 (Mildly Acidic)Free base causes rapid mucosal saponification and necrosis; salt is non-corrosive.
Lipophilicity (LogP) High (Lipid soluble)Low (Water soluble)Free base permeates membranes indiscriminately; salt offers controlled bioavailability.
Storage Stability Poor (Absorbs CO₂ to form carbamates)Excellent (Stable lattice)Degradants in the free base can introduce secondary toxicity risks over time.

Self-Validating Experimental Workflows

To objectively compare the toxicity of these two forms, we must employ self-validating experimental protocols. A protocol is "self-validating" when it inherently proves its own accuracy during execution through integrated internal controls.

Protocol A: In Vitro 3D Skin Irritation Assay (OECD 439)

This assay quantifies local tissue necrosis, directly comparing the corrosive nature of the free base against the mild salt.

  • Tissue Preparation: Equilibrate reconstructed human epidermis (RhE) models (e.g., EpiSkin™) in assay medium at 37°C for 24 hours.

  • Equimolar Dosing: Apply equimolar concentrations of (1-Methylpiperidin-2-yl)methanamine free base and its dihydrochloride salt (dissolved in a neutral vehicle) to the apical surface of the tissues.

  • Internal Validation Controls: Simultaneously dose parallel tissues with PBS (Negative Control) and 5% SDS (Positive Control). Causality Check: If the SDS control fails to induce >50% cell death, the entire plate is invalidated, ensuring that any observed diamine toxicity is mechanistically genuine and not an artifact of poor baseline tissue viability.

  • Incubation & Wash: Incubate for 15 minutes, then rigorously wash tissues with PBS to halt exposure.

  • MTT Readout: Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract the resulting formazan with isopropanol and measure absorbance at 570 nm.

  • Data Interpretation: Tissues treated with the free base typically show <10% viability (severe corrosive necrosis), whereas the dihydrochloride salt maintains >80% viability.

Protocol B: Caco-2 Permeability and Cytotoxicity

To evaluate systemic absorption and cellular toxicity simultaneously.

  • Cell Seeding: Seed Caco-2 cells on Transwell polycarbonate inserts and culture for 21 days until tight junctions form (verify via TEER > 300 Ω·cm²).

  • Apical Exposure: Introduce the free base and salt forms to the apical chamber.

  • Basolateral Sampling: Sample the basolateral chamber at 30, 60, and 120 minutes. Quantify drug transport using LC-MS/MS.

  • LDH Release Assay: Post-exposure, sample the apical media and assay for Lactate Dehydrogenase (LDH). Causality Check: High LDH release indicates that the rapid permeation of the free base is actively destroying the cellular membrane rather than passing through via passive diffusion.

ExpWorkflow Start Comparative Toxicity Profiling Prep Sample Preparation (Equimolar Dosing) Start->Prep InVitro In Vitro 3D Skin Irritation (OECD 439) Prep->InVitro PK Caco-2 Permeability Assay (Systemic Absorption) Prep->PK Readout1 MTT Viability Assay (Tissue Necrosis %) InVitro->Readout1 Readout2 LC-MS/MS Quantification (Exposure Profiling) PK->Readout2 Analysis Therapeutic Window & Safety Margin Calculation Readout1->Analysis Readout2->Analysis

Fig 2: Self-validating experimental workflow for comparative toxicological profiling.

Conclusion

For researchers utilizing (1-Methylpiperidin-2-yl)methanamine, the dihydrochloride salt is unequivocally the superior choice for both safety and experimental reproducibility. The free base's high local pH and uncontrolled lipophilicity result in unacceptable local tissue necrosis and handling hazards. By leveraging the dihydrochloride salt, scientists ensure a stable, non-corrosive, and bioavailable profile that protects both the integrity of the in vivo models and the safety of the laboratory personnel.

References

  • Eisai R&D Management Co., Ltd. (2014). Selectively Substituted Quinoline Compounds (EP3995495A1).
  • Gupta, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (MDPI).[Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.[Link]

  • Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry (ACS).[Link]

Benchmarking Basic Pharmacophores: A Guide to Reproducible Receptor Binding Assays Using (1-Methylpiperidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter assay reproducibility issues stemming from the biophysical properties of basic pharmacophores. (1-Methylpiperidin-2-yl)methanamine dihydrochloride (CAS 1440799-70-1) is a highly versatile diamine building block. It is widely utilized as a solubilizing tail or a core recognition motif in ligands targeting G-Protein Coupled Receptors (GPCRs), such as the1[1], and2[2].

However, the dual basic centers of this molecule present unique biophysical challenges. If assay conditions are not rigorously optimized, researchers often encounter high non-specific binding (NSB), erratic dose-response curves, and poor inter-assay reproducibility. This guide objectively compares its performance against alternative scaffolds and provides self-validating methodologies to ensure absolute data integrity.

Comparative Performance and Biophysical Profiling

When selecting a basic pharmacophore for Fragment-Based Drug Discovery (FBDD) or lead optimization, the choice of the saturated heterocycle dictates both target affinity and assay behavior. Below is a quantitative comparison of (1-Methylpiperidin-2-yl)methanamine against two common alternatives.

Table 1: Comparative Pharmacophore Performance in Receptor Binding Assays
Pharmacophore ScaffoldStructural FeaturepKa (calc)Typical NSB (%)SPR Fragment Affinity (Kd)Assay Reproducibility (CV%)
(1-Methylpiperidin-2-yl)methanamine Tertiary piperidine + primary amine~9.8, ~8.212 - 18%50 - 200 µM< 10%
(1-Methylpyrrolidin-2-yl)methanamine Tertiary pyrrolidine + primary amine~9.5, ~8.08 - 12%> 500 µM (Weak)< 8%
1-Propylpiperazine Secondary/Tertiary piperazine~9.2, ~4.525 - 35%100 - 300 µM> 15%

Causality Analysis: Why does (1-Methylpiperidin-2-yl)methanamine outperform 1-propylpiperazine in reproducibility, yet exhibit slightly higher NSB than the pyrrolidine analog? The 6-membered piperidine ring provides precise steric bulk that dictates the orientation of the exocyclic amine, enhancing target residence time via optimal hydrophobic contacts within the receptor pocket. However, its higher basicity and lipophilicity compared to the 5-membered pyrrolidine increase its propensity to partition into lipid membranes. Conversely, 1-propylpiperazine suffers from poor reproducibility (CV > 15%) because its exposed secondary amine is highly susceptible to non-specific covalent adduction and oxidative degradation during extended assay incubations.

Methodology 1: Radioligand Competition Binding Assay (GPCRs)

To accurately determine the equilibrium dissociation constant ( Ki​ ) of ligands containing this moiety, competitive 3 remain the gold standard[3].

Step-by-Step Protocol
  • Membrane Preparation: Resuspend CHO cell membranes overexpressing the target GPCR in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Ligand Preparation (Causality Insight): (1-Methylpiperidin-2-yl)methanamine is supplied as a dihydrochloride salt. Dissolving high-concentration stocks (e.g., 10 mM) in unbuffered water will drastically crash the solution pH, potentially denaturing the target receptor upon injection. Stocks MUST be neutralized and prepared in a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4) to maintain the physiological ionization state.

  • Equilibrium Incubation: Incubate 10 µg of membrane protein with a fixed concentration of 3 H-labeled tracer and varying concentrations of the competitor (10 pM to 10 µM) for 90 minutes at room temperature.

  • Rapid Filtration (Causality Insight): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Basic amines carry a positive charge at pH 7.4. Glass fiber filters are inherently negatively charged due to silanol groups. Without pre-soaking the filters in 0.5% Polyethylenimine (PEI) to neutralize this charge, the basic ligand will bind directly to the filter, artificially inflating the NSB and destroying the assay window.

  • Detection: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity[4].

Self-Validating System

The assay incorporates a built-in Z'-factor calculation plate. Wells containing only radioligand (Total Binding, TB) and wells containing radioligand + 10 µM cold reference compound (Non-Specific Binding, NSB) are run in octuplicate[4]. The system automatically calculates the assay window. Validation Rule: If the Z'-factor falls below 0.5, or if NSB exceeds 20% of TB, the run is automatically flagged as invalid, preventing the propagation of artifactual data caused by ligand depletion or lipid partitioning.

RadioligandWorkflow Start Assay Preparation (Receptor Membranes) Incubation Equilibrium Incubation (Radioligand + Competitor) Start->Incubation Separation Rapid Filtration (PEI-Treated GF/B Filters) Incubation->Separation Separate Bound/Free Detection Scintillation Counting (Quantify Radioactivity) Separation->Detection Analysis Data Analysis (Calculate IC50 & Ki) Detection->Analysis

Fig 1: Radioligand binding workflow highlighting the critical separation phase.

Methodology 2: Surface Plasmon Resonance (SPR) Fragment Binding Assay

When evaluating (1-Methylpiperidin-2-yl)methanamine as an unconjugated fragment in FBDD, 5 is the gold standard due to its label-free nature and sensitivity to fast kon​ / koff​ kinetics[5].

Step-by-Step Protocol
  • Target Immobilization: Immobilize the target protein (e.g., TLR7 ectodomain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 3000-5000 Response Units (RU).

  • Analyte Injection: Inject the fragment in a concentration series (3.125 µM to 200 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Solvent Correction (Causality Insight): Fragments have low affinity and require high screening concentrations, necessitating up to 2-5% DMSO in the running buffer[5]. Because DMSO has a massive refractive index compared to aqueous buffers, even a 0.1% mismatch between the sample and running buffer will produce a bulk shift that completely masks the true binding signal of the small 201.14 Da (salt) / 128.22 Da (free base) fragment. A rigorous solvent correction workflow is mandatory.

Self-Validating System

An 8-point DMSO calibration curve (ranging from 1.5% to 2.5% DMSO) must be injected at the start, middle, and end of the run. The SPR software continuously monitors the calibration slope. Validation Rule: If the slope deviates by more than 5% across the run, it indicates fluidic drift, buffer evaporation, or target degradation, and the system automatically invalidates the kinetic fits for that microplate.

SPRLogic Immobilize Target Immobilization (CM5 Chip Surface) Inject Fragment Injection (Concentration Series) Immobilize->Inject Subtract Reference Subtraction (Active - Reference FC) Inject->Subtract Solvent Solvent Correction (DMSO Bulk Shift Adjustment) Subtract->Solvent Fit Kinetic Fitting (Determine Kd & Kinetics) Solvent->Fit

Fig 2: SPR data processing logic ensuring artifact-free fragment binding analysis.

References
  • [2] Title: SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office - EP 3057964 B1 Source: googleapis.com URL:

  • [1] Title: WO2021202775A1 - N-(heterocyclyl and heterocyclylalkyl)-3-benzylpyridin-2-amine derivatives as sstr4 agonists Source: google.com URL:

  • [3] Title: GPCR Membrane Ligand Binding Assay Development Source: multispaninc.com URL:

  • [4] Title: Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays Source: nih.gov URL:

  • [5] Title: Screening and analysis of fragments using Biacore systems Source: cytivalifesciences.com URL:

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-Methylpiperidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents are cornerstones of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of (1-Methylpiperidin-2-yl)methanamine dihydrochloride (CAS No. 1440799-70-1), a substituted piperidine derivative used in complex chemical syntheses. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Identification and Risk Assessment

(1-Methylpiperidin-2-yl)methanamine dihydrochloride is a bifunctional organic compound containing a methylated piperidine ring and a primary amine, supplied as a dihydrochloride salt.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components—a piperidine ring and an amine hydrochloride—necessitate a cautious approach based on the known hazards of related chemicals.

  • Piperidine Derivatives: Piperidine and its derivatives are known to be flammable and can cause severe skin burns and eye damage.[2][3][4] They are often classified as hazardous waste.[5][6]

  • Amine Hydrochlorides: As a dihydrochloride salt, this compound is likely a white to yellowish solid and will form an acidic solution in water.[7] While the salt form reduces the volatility compared to the free base, it can still cause irritation upon contact with skin, eyes, or the respiratory tract.[7][8]

Given these characteristics, (1-Methylpiperidin-2-yl)methanamine dihydrochloride must be treated as a hazardous substance. All waste generated from its use, including the pure compound, solutions, and contaminated materials, is considered hazardous waste and must be disposed of accordingly.[9]

Table 1: Key Safety and Disposal Information

ParameterGuidelineSource
Waste Classification Hazardous Waste[5][6][9]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (or face shield), lab coat[2][8][10]
Waste Container Clearly labeled, sealed, compatible container (e.g., HDPE or glass)[5][11]
Spill Cleanup Absorb with inert material (vermiculite, sand), decontaminate area[12]
Disposal Method Via a licensed environmental waste management service[2][13][14][15]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before handling or preparing (1-Methylpiperidin-2-yl)methanamine dihydrochloride for disposal, ensure that appropriate safety measures are in place.

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[3][4][13] Ensure that an eyewash station and safety shower are readily accessible.[2][16]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8][10]

    • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[10]

    • Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[3]

Step-by-Step Disposal Protocol

Disposing of chemical waste is a regulated process. Intentional evaporation, or disposal down the sink or in regular trash, is illegal and dangerous.[9] All waste containing (1-Methylpiperidin-2-yl)methanamine dihydrochloride must be collected for professional disposal.

Proper segregation is the first and most critical step in waste management.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container for (1-Methylpiperidin-2-yl)methanamine dihydrochloride and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[11] At a minimum, amines and their salts should be segregated from acids, bases, and oxidizers to prevent potentially violent reactions.[11]

  • Container Selection: Use a container made of a compatible material, such as a high-density polyethylene (HDPE) jug or a glass bottle, for collecting aqueous and solid waste.[5][11] The original product container can be reused for this purpose.

  • Labeling: The waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(1-Methylpiperidin-2-yl)methanamine dihydrochloride"

    • The approximate concentration and quantity of the waste

    • The date accumulation started

  • Container Handling: Keep the waste container securely closed at all times, except when adding waste.[5] Store the container in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources.

  • Unused or Expired Solid Chemical: Place the original container with the unused chemical into a secondary container and label it as hazardous waste for collection by your EHS office.

  • Aqueous Solutions: Collect all aqueous solutions containing the compound in your designated liquid waste container. While neutralization of the acidic solution with a weak base (e.g., sodium bicarbonate) is chemically feasible, the resulting solution must still be disposed of as hazardous waste. Do not attempt neutralization without a specific, approved protocol from your EHS department.[12][17]

  • Contaminated Labware and Debris: All items that have come into direct contact with (1-Methylpiperidin-2-yl)methanamine dihydrochloride, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste.

    • Collect these items in a designated, lined solid waste container.

    • Empty chemical containers must also be treated as hazardous waste and collected by EHS for disposal.[9]

Once the waste container is full or has reached its accumulation time limit (typically 90 days for significant quantities), contact your institution's EHS office to arrange for a pickup.[9] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) for final destruction, typically via high-temperature incineration.[14][18]

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[12]

  • Contain the Spill: For small spills, create a dike around the spill using a non-combustible absorbent material like vermiculite, sand, or cat litter.[12] Work from the outside of the spill inward.

  • Collect and Clean: Carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent or soap and water, collecting all cleaning materials for disposal as hazardous waste.[7]

  • Report: Report all spills to your supervisor and your institution's EHS office, regardless of size.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][8]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[2][8] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][14]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (1-Methylpiperidin-2-yl)methanamine dihydrochloride waste.

G Disposal Workflow for (1-Methylpiperidin-2-yl)methanamine dihydrochloride cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Segregation & Collection cluster_final Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood A->B C Waste Generated B->C D Solid Waste (Contaminated PPE, etc.) C->D Solid E Liquid Waste (Aqueous Solutions) C->E Liquid F Unused/Expired Chemical C->F Pure G Collect in Labeled, Sealed Hazardous Waste Container D->G E->G F->G H Store in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Professional Disposal (e.g., Incineration) I->J

Sources

Personal protective equipment for handling (1-Methylpiperidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol & Safety Matrix: Handling (1-Methylpiperidin-2-yl)methanamine Dihydrochloride

As a Senior Application Scientist, I frequently observe laboratories treating amine hydrochloride salts with generalized, non-specific safety protocols. This is a critical operational oversight. (1-Methylpiperidin-2-yl)methanamine dihydrochloride (CAS: 1440799-70-1) is a highly versatile piperidine-derived building block utilized extensively in drug development and synthetic organic chemistry 1. However, its dihydrochloride nature introduces specific physicochemical risks—namely severe hygroscopicity, static-driven aerosolization, and localized acidic hydrolysis—that demand a targeted, self-validating operational strategy.

This guide provides the mechanistic reasoning behind the required safety measures and outlines a field-proven workflow for handling, spill response, and disposal.

Hazard Profiling & Mechanistic Causality

To handle this compound safely, one must understand the causality behind its hazard classifications (H315, H319, H335, H336) 2:

  • Acute Tissue Irritation (H315, H319): As a dihydrochloride salt, this compound readily dissociates upon contact with ambient moisture or biological fluids (e.g., sweat on the skin, ocular fluid). This dissociation releases hydrochloric acid equivalents, causing a rapid, localized drop in pH that leads to acute dermal burns and severe eye irritation.

  • Inhalation & Static Aerosolization (H335): The lyophilized or milled powder form of piperidine hydrochlorides is highly susceptible to static charge accumulation. When manipulated with standard metal spatulas, the powder can rapidly aerosolize. Inhalation of this acidic dust poses a severe respiratory tract irritation risk and potential systemic central nervous system (CNS) effects typical of piperidine derivatives 3.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a deliberate barrier against the specific mechanisms of exposure outlined above.

PPE CategorySpecificationMechanistic Justification (The "Why")
Hand Protection Nitrile rubber gloves (Min. 0.11 mm thickness). Double-gloving recommended.Nitrile provides superior chemical resistance to aqueous acidic solutions compared to latex. Double-gloving prevents breakthrough from acidic sweat-dissolved salts.
Eye Protection EN 166 compliant, tightly fitting safety goggles.Standard safety glasses are insufficient. Goggles prevent aerosolized acidic dust from bypassing the lenses and contacting the highly sensitive ocular mucosa.
Respiratory N95 / FFP2 particulate respirator (if handled outside a hood).Mitigates the inhalation of static-aerosolized micro-particles, preventing respiratory tract micro-burns.
Body Protection 100% Cotton lab coat, fully buttoned.Synthetic fibers accumulate static electricity, which attracts the charged powder. Cotton minimizes static build-up and subsequent powder adhesion.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop safety system during experimental execution.

G Start 1. Risk Assessment (Review SDS & CAS 1440799-70-1) PPE 2. PPE Donning (Nitrile, EN166 Goggles, Respirator) Start->PPE Hood 3. Engineering Controls (Operate in Fume Hood) PPE->Hood Weigh 4. Handling & Weighing (Use anti-static spatulas) Hood->Weigh Spill Spill Occurred? Weigh->Spill Clean 5a. Emergency Response (Contain & Neutralize Acidic Salt) Spill->Clean Yes Dispose 5b. Waste Disposal (Segregate Halogenated Waste) Spill->Dispose No Clean->Dispose Decon 6. Decontamination (Wipe with 5% NaHCO3) Dispose->Decon

Fig 1: Operational workflow and safety checks for amine dihydrochloride handling.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the fume hood face velocity is calibrated between 80-100 fpm. Excessive airflow will cause this highly dispersed, light powder to scatter across the workspace.

  • De-staticization: Wipe the weighing balance and surrounding area with an anti-static wipe. Crucial: Use a ceramic or anti-static polymeric spatula rather than a standard stainless-steel one to prevent powder repulsion and aerosolization.

  • Weighing & Transfer: Weigh the compound in a closed, tared vial rather than an open weigh boat. This minimizes the exposed surface area to ambient humidity, preventing the hygroscopic salt from clumping and degrading before dissolution.

  • Solubilization: When dissolving the dihydrochloride salt in water or aqueous buffers, anticipate a sudden drop in pH. Add the powder to the solvent slowly, and proactively buffer the solution (e.g., with Tris or Phosphate buffers) if a neutral pH is required for downstream biological assays.

Emergency Response & Spill Management

A spill of a dihydrochloride salt requires immediate neutralization to prevent surface corrosion and severe inhalation hazards.

  • Solid Spill: Do NOT use a dry brush, which will immediately aerosolize the acidic dust. Cover the spill with slightly damp, inert absorbent pads to dissolve and contain the salt safely. Once absorbed, wipe the area with a mildly alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3​ ) to neutralize residual hydrochloride acidity.

  • Liquid Spill: Isolate the area. Apply an alkaline absorbent material (like calcium carbonate or a commercial acid neutralizer). Once the neutralization reaction (bubbling) ceases, collect the slurry into a designated hazardous waste container using non-sparking tools.

Disposal & Waste Management Plan

Improper disposal of piperidine hydrochlorides frequently leads to incompatible chemical reactions in waste carboys or regulatory violations.

  • Solid Waste: Empty vials, contaminated gloves, and weighing materials must be disposed of in solid hazardous waste containers designated for toxic organics.

  • Liquid Aqueous Waste: Aqueous solutions containing this compound will be acidic. They must be neutralized to pH 6-8 before being routed to general aqueous waste, or they must be deposited directly into a designated acidic aqueous waste stream.

  • Liquid Organic Waste (Critical): If the compound is dissolved in organic solvents (e.g., Methanol, DMSO), you must dispose of the mixture in the Halogenated Organic Waste stream. The presence of the chloride ions from the dihydrochloride salt strictly prohibits its disposal in non-halogenated waste, as burning chlorinated compounds in non-halogenated incinerators generates highly toxic dioxins.

References

  • NextSDS - (4-methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride Chemical Substance Information (Cross-reference for CAS 1440799-70-1 Hazard Data). NextSDS. URL:[Link]

  • AccelaChem - 4-Azaspiro[4]octan-5-one and related piperidine derivatives. AccelaChemBio. URL:[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.